6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYCEZBYNPADDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346710 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352637-44-6 | |
| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Due to its prevalence as a scaffold in the development of kinase inhibitors, understanding its fundamental properties is crucial for drug design, formulation, and development. This document summarizes key molecular identifiers, presents available quantitative data in a structured format, and outlines detailed experimental protocols for the determination of its physicochemical characteristics. Furthermore, it visualizes the biological context of this class of compounds by detailing the Tropomyosin receptor kinase (Trk) signaling pathway, a key target for pyrazolo[1,5-a]pyrimidine derivatives.
Introduction
This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activities. Notably, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, playing a critical role in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer. The subject of this guide, with its specific substitution pattern, represents a key intermediate and a potential pharmacophore for the development of targeted therapeutics. An in-depth understanding of its physicochemical properties is paramount for rational drug design, enabling optimization of solubility, permeability, and metabolic stability.
Molecular and Physicochemical Properties
Table 1: Molecular Identifiers and Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃BrN₄ | [1][2] |
| Molecular Weight | 223.03 g/mol | [1][2] |
| CAS Number | 352637-44-6 | [1] |
| Appearance | Solid | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Slightly soluble in water. Soluble in DMSO. | [3] |
| pKa (Predicted) | Data not available for this specific compound. A related compound, 6-Bromopyrazolo[1,5-a]pyridine, has a predicted pKa of 1.69 ± 0.30. |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid (the completion of melting). The recorded melting point should be a range.
Determination of Solubility
Understanding the solubility profile is essential for formulation development and for designing biological assays.
Apparatus:
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Calibrated pipettes
-
A range of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, chloroform, toluene)
Procedure:
-
Weigh a precise amount of this compound (e.g., 1 mg) into a clean, dry vial.
-
Add a small, measured volume of the desired solvent (e.g., 100 µL) to the vial.
-
Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, add another measured aliquot of the compound and repeat the agitation.
-
If the solid has not dissolved, continue to add the solvent in small, measured increments, with agitation after each addition, until the solid dissolves completely or a maximum volume is reached.
-
The solubility is expressed in terms of concentration (e.g., mg/mL or mol/L) at a specified temperature. For qualitative assessment, terms such as "soluble," "sparingly soluble," "slightly soluble," or "insoluble" can be used based on the amount of solvent required.
Biological Context: Inhibition of the Trk Signaling Pathway
The pyrazolo[1,5-a]pyrimidine scaffold is a core component of numerous potent and selective inhibitors of Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) and their neurotrophin ligands are crucial for the development and function of the nervous system. However, aberrant activation of Trk signaling, often through gene fusions, is an oncogenic driver in a wide range of cancers.
The Tropomyosin Receptor Kinase (Trk) Signaling Pathway
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades that promote cell survival, proliferation, and differentiation. The primary pathways activated by Trk receptors include:
-
Ras/MAPK Pathway: This pathway is critical for cell proliferation and differentiation.
-
PI3K/Akt Pathway: A major signaling cascade that promotes cell survival and inhibits apoptosis.
-
PLCγ Pathway: This pathway is involved in the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC).
The inhibition of the Trk kinase activity by small molecules, such as those based on the pyrazolo[1,5-a]pyrimidine scaffold, blocks the initiation of these downstream signals, thereby providing a therapeutic strategy for cancers driven by Trk fusions.
Caption: Trk signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibition Assay
To assess the inhibitory activity of this compound or its derivatives against a specific Trk kinase, a biochemical kinase assay is typically performed.
Caption: General workflow for a Trk kinase inhibition assay.
Conclusion
This compound is a molecule of high importance for the development of targeted cancer therapies. This guide has consolidated the available physicochemical data and provided standardized protocols for its experimental determination. The visualization of the Trk signaling pathway highlights the biological rationale for the continued interest in this chemical scaffold. While some experimental data for the parent compound remains to be published, the information and methodologies presented herein provide a solid foundation for researchers and drug development professionals working with this and related pyrazolo[1,5-a]pyrimidine derivatives. Further experimental characterization of this compound is encouraged to enrich the public knowledge base and facilitate future drug discovery efforts.
References
An In-depth Technical Guide to 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic approaches for 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework in the development of therapeutic agents, particularly as protein kinase inhibitors.[1][2]
Molecular Structure and Properties
This compound is a bicyclic heteroaromatic compound featuring a fused pyrazole and pyrimidine ring system. Key structural features include a bromine substituent at the 6-position and a nitrile group at the 3-position.
Chemical Identifiers and Molecular Weight
The fundamental properties of this molecule are summarized in the table below, providing essential data for experimental design and characterization.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₃BrN₄ | [3][4] |
| Molecular Weight | 223.03 g/mol | [3][5] |
| Monoisotopic Mass | 221.95411 Da | [4][5] |
| CAS Number | 352637-44-6 | [3] |
| InChI | 1S/C7H3BrN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H | [3] |
| InChIKey | IDYCEZBYNPADDN-UHFFFAOYSA-N | [3][4] |
| SMILES String | Brc1cnc2c(cnn2c1)C#N | [3][4] |
| Physical Form | Solid | [3] |
Computed Properties
Computational models provide further insight into the molecule's characteristics relevant to its behavior in biological systems.
| Property | Predicted Value | Citation(s) |
| XLogP | 0.7 - 1.1 | [4][5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Topological Polar Surface Area | 54 Ų | [5] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process, beginning with the construction of the core pyrazolo[1,5-a]pyrimidine ring system, followed by functional group manipulations. A key strategy involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent, followed by halogenation.
General Experimental Protocol: Bromination
This protocol is adapted from the synthesis of similar brominated pyrazolo[1,5-a]pyrimidine compounds.[6]
-
Dissolution: Dissolve the precursor, Pyrazolo[1,5-a]pyrimidine-3-carbonitrile, in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.
-
Reagent Addition: At room temperature (or cooled in an ice bath), add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in acetic acid, dropwise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature.[6] The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically poured into ice water to precipitate the product. The solid precipitate is collected by filtration.
-
Purification: The crude product is washed sequentially with water and a non-polar solvent like hexane to remove impurities.[6] Further purification can be achieved by recrystallization or column chromatography to yield the final this compound.
Biological Relevance and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently identified as a core component of protein kinase inhibitors.[1] These compounds are of significant interest in oncology due to their potential to modulate signaling pathways that are dysregulated in cancer.
Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Tropomyosin Receptor Kinases (Trk), which are involved in cell survival and proliferation.[2] The inhibition of such kinases can block downstream signaling cascades, leading to an anti-tumor effect.
The diagram above illustrates the mechanism of action for a kinase inhibitor. The inhibitor molecule, such as a derivative of this compound, binds to the protein kinase, preventing the phosphorylation of its substrate. This action blocks the downstream signaling cascade that would otherwise promote cellular processes like proliferation and survival, which are often hallmarks of cancer.[2][7][8][9]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromopyrazolo 1,5-a pyrimidine-3-carbonitrile AldrichCPR 352637-44-6 [sigmaaldrich.com]
- 4. PubChemLite - this compound (C7H3BrN4) [pubchemlite.lcsb.uni.lu]
- 5. 5-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | C7H3BrN4 | CID 131336158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the diverse biological activities associated with this scaffold, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support ongoing research and drug discovery efforts.
Anticancer and Kinase Inhibitory Activity
The pyrazolo[1,5-a]pyrimidine scaffold is most prominently recognized for its potent anticancer properties, which are frequently attributed to the inhibition of various protein kinases crucial for cancer cell proliferation and survival.[1][2]
Quantitative Anticancer and Kinase Inhibition Data
The following tables summarize the in vitro efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against a range of cancer cell lines and specific protein kinases.
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID/Series | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 14a | HCT116 (Colon) | 0.0020 µM | [3] |
| 6n | NCI-60 Panel (Mean) | 43.9% GI | [4] |
| 6a-c Series | MCF-7 (Breast) | 10.80 - 19.84 µM | [5] |
| Hep-2 (Larynx) | 8.85 - 12.76 µM | [5] | |
| 10a, 10b, 10c, 10e, 10i, 10j | PC3, DU-145 (Prostate) | Displayed highest activity | [6] |
| A549 (Lung), MCF-7 (Breast) | (Specific values not detailed in abstract) | [6] | |
| Triazole-bridged glycosides | MCF-7 (Breast) | 4.93 - 26.64 µM | [7] |
| Compound 5 | HT1080, Hela, Caco-2, A549 | 74.8 - 148 µM | [8] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID/Series | Target Kinase | Activity (IC₅₀) | Reference |
| Pim-1 Inhibitor Series | Pim-1 | Nanomolar range | [9] |
| Flt-3 | Potent, but 2-15 fold less than Pim-1 | [1] | |
| BS-194 (4k) | CDK1 | 30 nM | [10] |
| CDK2 | 3 nM | [10] | |
| CDK9 | 90 nM | [10] | |
| Compound 6t | CDK2 | 0.09 µM | [4] |
| TRKA | 0.23 µM | [4] | |
| Compound 6s | CDK2 | 0.45 µM | [4] |
| TRKA | 0.45 µM | [4] | |
| TRKA Inhibitor Series | TRKA, TRKB, TRKC | 1.4 - 5.5 nM | [11] |
| Macrocyclic Series | TRKA | 1 - 100 nM | [11] |
| CPL302253 (54) | PI3Kδ | 2.8 nM | [12] |
Signaling Pathways in Cancer
Pyrazolo[1,5-a]pyrimidine-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2) interfere with cell cycle progression. CDK2, in complex with Cyclin E and Cyclin A, is essential for the G1/S phase transition and the initiation of DNA replication.[1][7] Inhibition of CDK2 leads to cell cycle arrest and prevents the proliferation of cancer cells.[10][11]
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, upon activation by nerve growth factor (NGF), triggers several downstream pathways, including the RAS/MAPK and PI3K/AKT cascades.[3][4] These pathways are crucial for cell proliferation, survival, and invasion. Pyrazolo[1,5-a]pyrimidine inhibitors targeting TrkA can block these oncogenic signals.[3][9]
References
- 1. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 2. goodrx.com [goodrx.com]
- 3. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 4. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. alpco.com [alpco.com]
- 9. researchgate.net [researchgate.net]
- 10. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
Unlocking Therapeutic Potential: A Technical Guide to Pyrazolo[1,5-a]pyrimidine Derivatives and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biomolecules implicated in various pathologies. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Core Therapeutic Areas and Molecular Targets
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise in several therapeutic areas, primarily driven by their potent inhibitory activity against key enzymes involved in cellular signaling.
Oncology
The broadest application of pyrazolo[1,5-a]pyrimidines is in oncology, where they function as potent protein kinase inhibitors (PKIs) .[1] These compounds typically act as ATP-competitive or allosteric inhibitors, targeting the ATP-binding pocket of various kinases that are often dysregulated in cancer.[2]
Key Kinase Targets in Oncology:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some achieving clinical approval for the treatment of solid tumors with NTRK gene fusions.[3][4] Larotrectinib and Entrectinib are notable examples of marketed drugs featuring this core structure.[3]
-
Cyclin-Dependent Kinases (CDKs): These kinases are central to cell cycle regulation, and their abnormal activity is a hallmark of cancer.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK1, CDK2, CDK5, CDK7, and CDK9, leading to cell cycle arrest and anti-proliferative effects.[5][6]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell survival and proliferation, and its hyperactivation is common in cancer. Selective inhibitors of the PI3Kδ isoform based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed.[7]
-
Pim Kinases (Pim-1, Pim-2, Pim-3): These serine/threonine kinases are involved in cell survival and proliferation and are attractive targets in oncology. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective Pim-1 inhibitors.[8]
-
Other Oncogenic Kinases: This scaffold has also yielded inhibitors for other important cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR) , B-Raf , and Mitogen-activated protein kinase kinase (MEK) , which are key components of the MAPK/ERK signaling pathway.[2][9]
Inflammation
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties. Their mechanism of action in this context is often attributed to the inhibition of enzymes involved in the inflammatory cascade.
Key Targets in Inflammation:
-
Cyclooxygenase (COX) Enzymes: Some derivatives have shown selective inhibitory activity against COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[10]
-
MAPKAP-K2: Inhibition of MAPKAP-K2, a downstream target of the p38 MAPK pathway, has been observed, suggesting a role in modulating the inflammatory response.[1]
Other Therapeutic Areas
The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends beyond oncology and inflammation.
-
Neurodegenerative Diseases: The role of kinases in the central nervous system has led to the investigation of pyrazolo[1,5-a]pyrimidine derivatives for neurodegenerative disorders.[1]
-
Multidrug Resistance (MDR) in Cancer: Certain derivatives have been found to act as potent reversal agents against P-glycoprotein (ABCB1)-mediated multidrug resistance, a significant challenge in cancer chemotherapy.[7]
Quantitative Data on Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyrimidine derivatives against their respective kinase targets. This data provides a quantitative basis for comparing the potency and selectivity of different compounds.
Table 1: Inhibitory Activity against Tropomyosin Receptor Kinases (Trks)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 20 | NTRK | >0.02 | [3] |
| Compound 21 | NTRK | >0.02 | [3] |
| Compound 23 | TrkA (KM12 cell) | 0.1 | [3] |
| Compound 24 | TrkA (KM12 cell) | 0.2 | [3] |
| Larotrectinib | TrkA | 1.7 | [3] |
| Entrectinib | TrkA | 1.7 | [3] |
Table 2: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 6t | CDK2 | 0.09 | [11] |
| Compound 6s | CDK2 | 0.23 | [11] |
| Ribociclib (Ref) | CDK2 | 0.07 | [11] |
| BS-194 (4k) | CDK1 | 0.03 | [5] |
| BS-194 (4k) | CDK2 | 0.003 | [5] |
| BS-194 (4k) | CDK5 | 0.03 | [5] |
| BS-194 (4k) | CDK7 | 0.25 | [5] |
| BS-194 (4k) | CDK9 | 0.09 | [5] |
Table 3: Inhibitory Activity against Phosphoinositide 3-Kinase δ (PI3Kδ)
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CPL302253 (54) | PI3Kδ | 2.8 | [7] |
| Compound 37 | PI3Kδ | - |
Table 4: Inhibitory Activity against Pim-1 Kinase
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 4d | Pim-1 | 0.61 | [2] |
| Compound 5d | Pim-1 | 0.54 | [2] |
| Compound 9a | Pim-1 | 0.68 | [2] |
| Quercetin (Ref) | Pim-1 | 0.91 | [2] |
Table 5: Inhibitory Activity against Other Oncogenic Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| - | EGFR/HER2 dual | - | [1] |
| - | B-Raf | - | [2] |
| - | MEK | - | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.
Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Materials:
-
Substituted 5-aminopyrazole
-
Substituted β-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid)
Procedure:
-
Dissolve the 5-aminopyrazole and the β-dicarbonyl compound in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.
Workflow for Kinase Inhibition Assay
References
- 1. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Strategic Role of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile in Fragment-Based Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. Among its many derivatives, 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile has emerged as a particularly valuable fragment for the discovery of novel therapeutics, especially in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, its application in drug discovery with a focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and detailed experimental protocols for its synthesis and evaluation.
Core Chemical Properties
This compound is a solid, small molecule with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrN₄ | [1] |
| Molecular Weight | 223.03 g/mol | [1] |
| CAS Number | 352637-44-6 | |
| SMILES | N#Cc1cn2c(ncc(Br)c2)n1 | [1] |
| Appearance | White to off-white solid |
The structure features a fused bicyclic heteroaromatic system, which provides a rigid and planar core. The bromine atom at the 6-position serves as a versatile synthetic handle for further chemical modifications, allowing for the exploration of the surrounding chemical space through various coupling reactions. The carbonitrile group at the 3-position is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the target protein.
Application in Fragment-Based Drug Discovery: Targeting IRAK4
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds for challenging drug targets. This approach starts with the identification of low-molecular-weight fragments that bind weakly to the target protein. These initial hits are then optimized through structure-guided design to develop potent and selective drug candidates.
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed in FBDD campaigns targeting several kinases. A notable example is the discovery of potent inhibitors for IRAK4, a serine/threonine kinase that is a key mediator in the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.
A fragment screening campaign by Pfizer identified the pyrazolo[1,5-a]pyrimidine core as a starting point for the development of IRAK4 inhibitors.[2] While the specific initial fragment hits from their library are not fully disclosed in the primary publication, the subsequent optimization efforts heavily relied on the pyrazolo[1,5-a]pyrimidine scaffold, ultimately leading to the clinical candidate PF-06650833.[2][3] The structure-activity relationship (SAR) studies in these programs highlight the importance of substitutions on the pyrazolo[1,5-a]pyrimidine core for achieving high potency and selectivity.
The 6-bromo substituent on the pyrazolo[1,5-a]pyrimidine core is particularly advantageous in FBDD as it allows for rapid analogue synthesis to probe the binding pocket of the target protein. The bromine atom can be readily replaced with various functional groups using transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the systematic exploration of structure-activity relationships and the optimization of fragment hits into lead compounds.
Experimental Protocols
Synthesis of this compound
A potential synthetic route is as follows:
-
Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile: This starting material can be synthesized from malononitrile and hydrazine.
-
Cyclocondensation with a Brominated Three-Carbon Component: The 3-aminopyrazole-4-carbonitrile can then be reacted with a brominated 1,3-dielectrophile, such as mucobromic acid or a brominated malondialdehyde derivative, to form the pyrazolo[1,5-a]pyrimidine ring system.
A related synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has been reported, which involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 2-bromo-malonaldehyde under microwave conditions.[5] A similar strategy could likely be adapted for the synthesis of the 3-carbonitrile derivative.
Biochemical Assay for IRAK4 Inhibition
Several assay formats can be used to evaluate the inhibitory activity of compounds against IRAK4. A common method is a biochemical kinase assay that measures the phosphorylation of a substrate peptide.
Example Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Recombinant human IRAK4 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the IRAK4 enzyme and biotinylated peptide substrate in assay buffer to the desired concentrations.
-
Reaction Initiation: Add the compound dilutions, IRAK4 enzyme, and biotinylated peptide substrate to the microplate wells. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60-120 minutes).
-
Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phospho-specific antibody and SA-APC in a suitable buffer.
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for the development of the FRET signal.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular Assay for IRAK4 Inhibition
Cellular assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context. A common cellular assay for IRAK4 inhibitors involves measuring the downstream effects of TLR signaling, such as the production of pro-inflammatory cytokines.
Example Protocol: LPS-Induced TNF-α Production in Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Isolate PBMCs from healthy donor blood and plate them in a 96-well plate at a density of 1-2 x 10⁵ cells per well in RPMI 1640 medium with 10% FBS.
-
Compound Treatment: Add serial dilutions of this compound to the cells and pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Measurement: Centrifuge the plates and collect the supernatants. Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of TNF-α production against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the key relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified IRAK4 signaling pathway and the point of inhibition.
References
- 1. PubChemLite - this compound (C7H3BrN4) [pubchemlite.lcsb.uni.lu]
- 2. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating potent and selective inhibition of a wide range of protein kinases.[1] The dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic intervention. The versatility of the pyrazolo[1,5-a]pyrimidine structure allows for extensive modification at various positions, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the kinase inhibitory potential of pyrazolo[1,5-a]pyrimidine compounds, detailing their activity against key kinase targets, the signaling pathways they modulate, and the experimental protocols used for their evaluation.
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazolo[1,5-a]pyrimidine derivatives against several key protein kinases. This data highlights the nanomolar to picomolar potency achievable with this scaffold.
Table 1: Tropomyosin Receptor Kinase (Trk) Inhibition
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Larotrectinib | 1.2 | 2.1 | 2.1 | [2] |
| Compound 8 | 1.7 | - | - | [3] |
| Compound 9 | 1.7 | - | - | [3] |
| Compound 22 | 3 | 14 | 1 | [3] |
| Compound 28 | 0.17 | 0.07 | 0.07 | [3] |
| Compound 32 | 1.9 | 3.1 | 2.3 | [2][3] |
| Compound 33 | 3.2 | 5.5 | 3.3 | [2][3] |
| Compound 34 | 1.8 | 4.1 | 2.3 | [2][3] |
| Compound 35 | 2.5 | 3.1 | 2.6 | [2][3] |
| Compound 36 | 1.4 | 2.4 | 1.9 | [2][3] |
| Compound 6s | 450 | - | - | [4][5] |
| Compound 7b | 64 (µg/ml) | - | - | [6] |
| Compound 16c | 47 (µg/ml) | - | - | [6] |
Table 2: Pim Kinase Inhibition
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Reference |
| Compound 1 | 45 | - | [7] |
| Compound 4d | 610 | - | [8] |
| Compound 5d | 540 | - | [8] |
| Compound 9a | 680 | - | [8] |
| Compound 17 | <1 | <1 | [9] |
Table 3: Cyclin-Dependent Kinase (CDK) Inhibition
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK5 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Reference |
| BS-194 (4k) | 30 | 3 | 30 | 250 | 90 | [10] |
| Compound 6s | - | 230 | - | - | - | [4][5] |
| Compound 6t | - | 90 | - | - | - | [4][5] |
| Compound 13 | - | 81 | - | - | - | [11] |
| Compound 14 | - | 57 | - | - | - | [11] |
| Compound 15 | - | 119 | - | - | - | [11] |
Table 4: Epidermal Growth Factor Receptor (EGFR) Inhibition
| Compound | EGFR IC50 (µM) | EGFR Mutant | Reference |
| Compound 4 | 0.054 | - | [1] |
| Compound 15 | 0.135 | - | [1] |
| Compound 16 | 0.034 | - | [1] |
| Compound 20 | 0.088 | L858R/T790M/C797S | [12] |
Table 5: B-Raf Kinase Inhibition
| Compound Series | B-Raf (V600E) Inhibition | Reference |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | Identified as potent inhibitors | [13][14] |
| Optimized Compound 17 | Potent, selective, and orally available | [15] |
Modulated Signaling Pathways
Pyrazolo[1,5-a]pyrimidine compounds exert their therapeutic effects by inhibiting key kinases within critical cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a vital role in neuronal survival and differentiation. In cancer, chromosomal rearrangements can lead to the formation of oncogenic Trk fusion proteins, resulting in constitutive kinase activity and driving tumor growth.
Pim-1 Signaling Pathway
Pim-1 is a serine/threonine kinase that is frequently overexpressed in various cancers. It plays a crucial role in cell survival and proliferation by phosphorylating downstream targets involved in apoptosis and cell cycle progression.
CDK Signaling and the Cell Cycle
Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle. Their sequential activation, in complex with their cyclin partners, drives the progression through different phases of the cell cycle. Aberrant CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation.
References
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for Potent Kinase Inhibitors
A Deep Dive into the Structure-Activity Relationship of a Versatile Heterocycle in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of potent inhibitors targeting a variety of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their inhibitory activity against key oncogenic kinases, including Pim-1, Cyclin-Dependent Kinase 9 (CDK9), and Tropomyosin Receptor Kinase (Trk).
Core Structure and Key Positions for Modification
The pyrazolo[1,5-a]pyrimidine ring system presents several positions amenable to chemical modification, allowing for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. SAR studies have revealed that substitutions at the C3, C5, and C7 positions are particularly crucial for modulating the biological activity of these compounds.[1][2]
Structure-Activity Relationship (SAR) Analysis
The development of pyrazolo[1,5-a]pyrimidine inhibitors has been a testament to the power of iterative medicinal chemistry efforts. By systematically modifying the core scaffold and analyzing the resulting changes in biological activity, researchers have been able to design highly potent and selective kinase inhibitors.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that plays a significant role in cell survival and proliferation, making it an attractive target for cancer therapy.[3][4][5] SAR studies on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors have highlighted the following key features:
-
Substitution at the 5-position is critical for potency, with substituents capable of forming hydrogen bonds with residues in the kinase hinge region, such as Asp-128 and Asp-131, being particularly effective.[3]
-
Aryl substitutions at the 3-position can enhance inhibitory activity.[3]
-
The pyrazolo[1,5-a]pyrimidine core itself is a selective scaffold for Pim-1, with many derivatives showing weaker inhibition against the closely related Pim-2 kinase.[3]
| Compound | R1 (C3-position) | R2 (C5-position) | Pim-1 IC50 (nM)[3][6] | Pim-2 IC50 (nM)[6] |
| 1 | H | N(CH3)2 | 45 | - |
| 9 | 4-fluorophenyl | 4-hydroxyphenylamino | 27 | 269 |
| 11b | 4-fluorophenyl | (4-(hydroxymethyl)phenyl)amino | 54 | 639 |
| 18 | 4-fluorophenyl | Cl | 5000 | - |
| 19 | Br | 4-hydroxyphenylamino | 294 | - |
CDK9 Inhibitors
CDK9, a key component of the positive transcription elongation factor b (P-TEFb), is essential for transcriptional regulation and is a promising target in oncology.[7][8] The SAR of pyrazolo[1,5-a]pyrimidine inhibitors of CDK9 reveals:
-
The pyrazolo[1,5-a]pyrimidine nucleus serves as a potent scaffold for CDK9 inhibition.[7]
-
Specific substitutions can lead to high selectivity for CDK9 over other CDKs.[7]
-
A notable example, compound 4k (BS-194) , demonstrated potent inhibition of CDK2, CDK1, and CDK9.[8]
| Compound | Modifications | CDK9 IC50 (nM) | Other CDK IC50 (nM) |
| BS-194 (4k) | 3-isopropyl, 5-amino-(1,2,4-butanetriol), 7-benzylamino | 90[8] | CDK1: 30, CDK2: 3[8] |
| 11f | Benzothiazolyl pyrazolopyrimidine carboxamide derivative | 62[9] | - |
Trk Kinase Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are crucial in neuronal development and are implicated in various cancers through gene fusions.[10] Two of the three FDA-approved Trk inhibitors feature a pyrazolo[1,5-a]pyrimidine core.[10] Key SAR insights include:
-
The pyrazolo[1,5-a]pyrimidine moiety is essential for hinge-binding interactions with the Met592 residue.[10]
-
Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the development of potent next-generation Trk inhibitors.
-
Substitutions at the C3 and C5 positions with groups like picolinamide and difluorophenyl-substituted pyrrolidine significantly enhance Trk inhibitory activity.
| Compound | Modifications | TrkA IC50 (nM)[10] | TrkB IC50 (nM)[10] | TrkC IC50 (nM)[10] |
| 32 | Novel PP-based derivative | 1.9 | 3.1 | 2.3 |
| 33 | Novel PP-based derivative | 3.2 | 5.5 | 3.3 |
| 34 | Novel PP-based derivative | 1.8 | 4.1 | 2.3 |
| 35 | Novel PP-based derivative | 2.5 | 3.1 | 2.6 |
| 36 | Novel PP-based derivative | 1.4 | 2.4 | 1.9 |
| Larotrectinib (Standard) | - | 1.2 | 2.1 | 2.1 |
Experimental Protocols
The evaluation of pyrazolo[1,5-a]pyrimidine inhibitors relies on a suite of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general guideline for determining the in vitro inhibitory activity of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).
Materials:
-
Recombinant kinase (e.g., Pim-1, CDK9, or Trk)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11][12][13]
-
Peptide substrate specific for the kinase
-
ATP at a concentration near the Km for the kinase
-
Test compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).[11]
-
Add 2 µL of a solution containing the kinase and the peptide substrate in kinase assay buffer.[11]
-
Initiate the reaction by adding 2 µL of ATP solution.[11]
-
Incubate the reaction mixture at room temperature for 60 minutes.[11]
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate at room temperature for 30 minutes.[11]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT/MTS Assay)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Test compound serially diluted in culture medium
-
MTT or MTS reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[14]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which pyrazolo[1,5-a]pyrimidine inhibitors function is crucial for understanding their mechanism of action and for designing rational drug development strategies.
Caption: Simplified Pim-1 signaling pathway and the point of inhibition.
Caption: Role of CDK9 in transcriptional elongation and its inhibition.
Caption: Overview of Trk signaling and its inhibition.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Discovery of Novel Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its unique bicyclic system offers a versatile template for designing potent and selective modulators of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. This technical guide provides an in-depth overview of the discovery of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, encompassing quantitative biological data, detailed experimental protocols, and visualizations of relevant signaling pathways and discovery workflows.
Quantitative Data Presentation: Inhibitory Activities
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases. This data is crucial for understanding the structure-activity relationships (SAR) and the selectivity profiles of these inhibitors.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6s | CDK2 | 0.23 | Ribociclib | 0.07 |
| 6t | CDK2 | 0.09 | Ribociclib | 0.07 |
| BS-194 (4k) | CDK1 | 0.030 | - | - |
| BS-194 (4k) | CDK2 | 0.003 | - | - |
| BS-194 (4k) | CDK9 | 0.090 | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[1][2]
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Tropomyosin Receptor Kinases (Trks)
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 32 | TrkA | 1.9 | Larotrectinib | - |
| Compound 32 | TrkB | 3.1 | Larotrectinib | - |
| Compound 32 | TrkC | 2.3 | Larotrectinib | - |
| Compound 36 | TrkA | 1.4 | Larotrectinib | - |
| Compound 36 | TrkB | 2.4 | Larotrectinib | - |
| Compound 36 | TrkC | 1.9 | Larotrectinib | - |
| Compound 8a | Trk (unspecified) | < 5 | - | - |
| Compound 9f | Trk (unspecified) | < 5 | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[3][4]
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4d | Pim-1 | 0.61 | Quercetin | 0.91 |
| Compound 5d | Pim-1 | 0.54 | Quercetin | 0.91 |
| Compound 9a | Pim-1 | 0.68 | Quercetin | 0.91 |
| Compound 17 | Pan-Pim | Low pM | - | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[5][6]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery. The following sections provide methodologies for key assays used in the characterization of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Pyrazolo[1,5-a]pyrimidine inhibitor (test compound)
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
In a well of a microplate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the target kinase to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 490-590 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, to determine if the inhibitor induces programmed cell death.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine inhibitor (test compound)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for a time period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature and add the Caspase-Glo® 3/7 Reagent to each well.[9]
-
Incubation and Measurement: Mix the contents by shaking and incubate at room temperature for at least 30 minutes.[10] Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Analyze the data to determine the dose-dependent induction of apoptosis.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a general workflow for their discovery.
Kinase Inhibitor Discovery Workflow
Simplified Trk Signaling Pathway
Simplified CDK/Rb/E2F Signaling Pathway
Simplified Pim-1 Signaling Pathway
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
The Safety and Toxicity Profile of Brominated Pyrazolopyrimidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of brominated pyrazolopyrimidines. The document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to support researchers and drug development professionals in this area. While the broader class of pyrazolopyrimidines has been extensively studied for its therapeutic potential, particularly in oncology, specific safety and toxicity data for brominated analogues are less prevalent in publicly accessible literature. This guide focuses on the available data for brominated derivatives and uses data from the broader class to provide context and outline standard toxicological assessment methods.
Quantitative Toxicity Data
Quantitative data on the toxicity of brominated pyrazolopyrimidines is primarily derived from in vitro cytotoxicity screening against various human cancer cell lines. Acute in vivo toxicity data, such as median lethal dose (LD50) values, are not widely reported in the available literature.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound against a specific cell line. The data below is compiled from various studies and highlights the activity of specific brominated pyrazolopyrimidine derivatives.
| Compound ID/Reference | Structure/Description | Cell Line | IC50 (µM) |
| Derivative 10b [1] | 2-(4-bromophenyl)triazolo pyrimidine | MCF-7 (Breast Cancer) | 19.4 ± 0.22 |
| Compound 3b [1] | N-(4-bromophenyl) derivative | Huh-7 (Liver Cancer) | 6.54 |
| A549 (Lung Cancer) | 15.54 | ||
| MCF-7 (Breast Cancer) | 6.13 |
Table 1: In Vitro Cytotoxicity (IC50) of Selected Brominated Pyrazolopyrimidine Derivatives.
For context, various non-brominated pyrazolopyrimidine derivatives have shown potent cytotoxic activity across a wide range of cancer cell lines, with IC50 values often in the low micromolar and even sub-micromolar range.[2][3][4][5] This suggests that the pyrazolopyrimidine scaffold is a promising starting point for the development of potent cytotoxic agents, and the inclusion of a bromine atom is one of many strategies used to modulate this activity.
In Vivo Acute Toxicity
Experimental Protocols
The following sections detail the standard methodologies employed to assess the safety and toxicity of pharmaceutical compounds, including brominated pyrazolopyrimidines.
In Vitro Cytotoxicity Assays
These assays determine the concentration at which a substance produces a toxic effect on cultured cells.
2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., a brominated pyrazolopyrimidine) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate. A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
2.1.2 Apoptosis Assay (Annexin V-FITC)
This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured and treated with the test compound for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V conjugated to a fluorescent dye (like FITC) and a viability dye (like Propidium Iodide, PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has translocated to the outer membrane, but the membrane remains intact).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).
-
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent to which the compound induces apoptosis.
Genotoxicity Assays
Genotoxicity assays are performed to detect potential compound-induced genetic damage. A standard battery of tests is typically required by regulatory agencies.[11][12][13]
2.2.1 Bacterial Reverse Mutation Assay (Ames Test) [13][14]
-
Purpose: To detect gene mutations (point mutations and frameshift mutations).
-
Methodology: Histidine-dependent strains of Salmonella typhimurium (and sometimes Escherichia coli) are exposed to the test compound. The assay measures the ability of the compound to cause a mutation that restores the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control.
2.2.2 In Vitro Micronucleus Assay [11][14]
-
Purpose: To detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss/gain) events.
-
Methodology: Mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) are treated with the test compound. After treatment, a cytokinesis blocker (cytochalasin B) is added to allow for the identification of cells that have completed one nuclear division. The cells are then harvested and stained. The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is scored in binucleated cells. A significant increase in the frequency of micronucleated cells indicates genotoxic potential.
Safety Pharmacology
Safety pharmacology studies investigate potential adverse effects on vital organ functions. The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.[15][16]
2.3.1 Cardiovascular Assessment
-
hERG Assay: An in vitro assay to assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel can prolong the QT interval of the electrocardiogram (ECG), which is a risk factor for fatal cardiac arrhythmias.
-
In Vivo Cardiovascular Studies: Typically conducted in conscious, telemetered animals (e.g., dogs or non-human primates). The test compound is administered, and key parameters such as blood pressure, heart rate, and ECG are continuously monitored.
2.3.2 Central Nervous System (CNS) Assessment
-
Functional Observational Battery (FOB): A series of non-invasive assessments in rodents to detect changes in behavior, coordination, sensory function, and autonomic nervous system activity after administration of the test compound.
2.3.3 Respiratory System Assessment
-
Whole-Body Plethysmography: A non-invasive method used in conscious animals to measure respiratory parameters such as respiratory rate, tidal volume, and minute volume following compound administration.
Signaling Pathways and Workflows
Brominated pyrazolopyrimidines, like their non-brominated counterparts, often exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and death.
Experimental and Assessment Workflows
The general workflow for assessing the toxicity of a novel compound involves a tiered approach, starting with broad in vitro screening and progressing to more specific mechanistic and in vivo studies.
Caption: General workflow for preclinical safety and toxicity assessment.
Apoptosis Signaling Pathway
Many pyrazolopyrimidine derivatives induce cytotoxicity by triggering apoptosis, or programmed cell death. This is often achieved by modulating the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway modulated by pyrazolopyrimidines.
Cell Cycle Regulation
Certain pyrazolopyrimidine derivatives can halt the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from progressing through division. This is often accomplished by inhibiting cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.
Caption: Cell cycle checkpoints targeted by pyrazolopyrimidine derivatives.
Summary and Conclusion
The safety and toxicity profile of brominated pyrazolopyrimidines is an area requiring further investigation. The available data, primarily from in vitro studies, indicate that these compounds can possess significant cytotoxic activity against cancer cell lines, with mechanisms involving the induction of apoptosis and cell cycle arrest. However, there is a notable lack of publicly available in vivo data, including acute toxicity (LD50), genotoxicity, and comprehensive safety pharmacology studies.
For drug development professionals, this guide highlights two key points:
-
The pyrazolopyrimidine scaffold is a valid starting point for potent cytotoxic agents, and bromination is a viable strategy for modifying activity.
-
There is a critical need to generate comprehensive preclinical safety data for any lead brominated pyrazolopyrimidine candidates to fill the existing knowledge gaps and support their potential advancement toward clinical evaluation.
Future work should prioritize a systematic evaluation of lead compounds through the standard battery of preclinical toxicity and safety pharmacology assays detailed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrazolopyrimidines as highly potent B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. QSAR modeling of acute toxicity on mammals caused by aromatic compounds: the case study using oral LD50 for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. dovepress.com [dovepress.com]
- 15. Safety pharmacology--current and emerging concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Solubility of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile in organic solvents
An In-depth Technical Guide to the Solubility of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of this compound, a heterocyclic compound of interest in pharmaceutical research. Due to a lack of specific quantitative solubility data in publicly available literature for this exact compound, this document provides a comprehensive overview based on the known solubility characteristics of structurally related pyrazolopyrimidine derivatives. Furthermore, it offers detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications. This guide is intended to be a practical resource for laboratory work involving this compound and its analogues.
Introduction to this compound
This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, often associated with kinase inhibition.[1] The physicochemical properties of such compounds, particularly their solubility, are critical factors influencing their bioavailability, formulation, and overall efficacy in drug discovery and development.[2][3]
Qualitative Solubility of Pyrazolopyrimidine Derivatives
Based on literature for analogous compounds, a qualitative summary of expected solubility in common organic solvents is presented in Table 1. This information can serve as a preliminary guide for solvent selection in synthesis, purification, and biological screening.
Table 1: Qualitative Solubility of Pyrazolopyrimidine Derivatives in Common Organic Solvents
| Solvent Class | Specific Solvents | Expected Solubility of Pyrazolopyrimidine Derivatives |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Generally Good to High |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate |
| Halogenated Solvents | Chloroform, Dichloromethane (DCM) | Moderate |
| Esters | Ethyl Acetate | Moderate to Low |
| Alcohols | Methanol, Ethanol | Moderate to Low |
| Nonpolar Solvents | Hexanes, Toluene | Generally Low to Insoluble |
This table is a generalized representation based on related compounds and may not reflect the exact solubility of this compound.
Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Analyze the filtered sample solution using the same method.
-
-
Data Calculation:
-
Determine the concentration of the compound in the sample solution by interpolating from the calibration curve.
-
The calculated concentration represents the equilibrium solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of solids in organic solvents generally increases with temperature.[6][7][8]
-
Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The polarity of the solvent relative to the solute will significantly impact solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities.[5] It is important to characterize the solid form being used.
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[9]
Conclusion
While quantitative solubility data for this compound is not currently published, this guide provides a framework for researchers to approach its use in the laboratory. By understanding the general solubility trends of related pyrazolopyrimidine derivatives and by employing standardized experimental protocols such as the shake-flask method, researchers can accurately determine the solubility in their solvents of interest. This data is fundamental for the successful design and execution of experiments in drug discovery and development.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rheolution.com [rheolution.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Methodological & Application
Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile from Aminopyrazoles: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-amino-1H-pyrazole-4-carbonitrile, followed by a cyclocondensation reaction to form the target pyrazolo[1,5-a]pyrimidine ring system.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1][2] The structural motif of this compound incorporates a bromine atom, which can serve as a handle for further functionalization through various cross-coupling reactions, and a cyano group, which can be a key pharmacophore or a precursor for other functional groups. This application note details a reliable and reproducible method for the synthesis of this valuable building block, starting from readily available aminopyrazole precursors.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile (2): This step involves the reaction of ethoxymethylenemalononitrile with hydrazine hydrate.
-
Synthesis of this compound (4): This involves the cyclocondensation of 3-amino-1H-pyrazole-4-carbonitrile (2) with a suitable brominated three-carbon electrophile, such as 2-bromo-1,1,3,3-tetramethoxypropane, which serves as a synthon for bromomalondialdehyde.
Experimental Protocols
Step 1: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile (2)
This protocol is adapted from established literature procedures for the synthesis of aminopyrazoles.[3][4]
Materials:
-
Ethoxymethylenemalononitrile (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxymethylenemalononitrile in ethanol.
-
To the stirred solution, add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford 3-amino-1H-pyrazole-4-carbonitrile (2) as a solid.
Step 2: Synthesis of this compound (4)
This protocol is based on the cyclocondensation of aminopyrazoles with 1,3-dielectrophiles.[2][5]
Materials:
-
3-Amino-1H-pyrazole-4-carbonitrile (2) (1.0 eq)
-
2-Bromo-1,1,3,3-tetramethoxypropane (1.1 eq)
-
Acetic acid or another suitable acidic catalyst
-
A high-boiling point solvent (e.g., dioxane, DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-amino-1H-pyrazole-4-carbonitrile (2) in the chosen solvent.
-
Add the acidic catalyst to the suspension.
-
Add 2-bromo-1,1,3,3-tetramethoxypropane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The crude product will precipitate. Collect the solid by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to yield this compound (4).
Data Presentation
The following table summarizes the expected data for the starting material and the final product. Note that the data for the final product is based on commercially available information and typical values for similar compounds, as specific literature values for a full characterization were not available in the cited sources.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 3-Amino-1H-pyrazole-4-carbonitrile (2) | C₄H₄N₄ | 108.11 | Solid | 85-95 |
| This compound (4) | C₇H₃BrN₄ | 223.03 | Solid | 60-75 |
Table 1: Summary of compounds and expected reaction outcomes.
Logical Relationships in Synthesis
The synthesis of the target molecule is dependent on a key cyclocondensation reaction. The regioselectivity of this reaction is crucial for the formation of the desired pyrazolo[1,5-a]pyrimidine isomer.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound from aminopyrazole precursors. The detailed protocols and diagrams are intended to assist researchers in the successful preparation of this versatile heterocyclic building block for applications in drug discovery and development. The methodology is robust and can likely be adapted for the synthesis of a variety of substituted pyrazolo[1,5-a]pyrimidines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
One-Pot Cyclization for Pyrazolo[1,5-a]pyrimidine Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazolo[1,5-a]pyrimidines are a class of bicyclic nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purines allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including roles as protein kinase inhibitors.[1][2] This has spurred the development of efficient synthetic methodologies for their preparation. One-pot cyclization reactions have emerged as a powerful and streamlined approach, offering advantages in terms of operational simplicity, reduced reaction times, and often improved yields compared to multi-step procedures.[3][4][5]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines, focusing on two prominent and versatile methods: the condensation of 5-aminopyrazoles with β-dicarbonyl compounds and the three-component reaction involving an aminopyrazole, an aldehyde, and an active methylene compound.[1] Microwave-assisted synthesis, a green chemistry approach that can significantly accelerate these reactions, is also highlighted.[2][3][4][5]
I. Synthetic Strategies Overview
The one-pot synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the pyrimidine ring onto a pre-existing pyrazole core. The primary starting material is a substituted 5-aminopyrazole, which provides the necessary nitrogen and carbon atoms for the annulation.
1. Condensation with β-Dicarbonyl Compounds: This is a widely used and robust method where a 5-aminopyrazole is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) under acidic or basic conditions. The reaction proceeds through a condensation-cyclization sequence to afford the pyrazolo[1,5-a]pyrimidine scaffold.
2. Three-Component Reactions: This strategy offers a high degree of molecular diversity in a single step. An aminopyrazole, an aldehyde, and a compound with an active methylene group (e.g., malononitrile, ethyl cyanoacetate) are reacted together. This multicomponent approach is highly efficient for creating libraries of substituted pyrazolo[1,5-a]pyrimidines.[1]
3. Microwave-Assisted Synthesis: Both of the above strategies can be significantly enhanced by the use of microwave irradiation. Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and can also lead to cleaner reactions and higher yields.[2][3][4][5]
II. Experimental Protocols
Protocol 1: One-Pot Synthesis via Condensation of 5-Aminopyrazole with a β-Diketone (Conventional Heating)
This protocol describes a general procedure for the synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Materials:
-
5-Amino-3-phenylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-amino-3-phenylpyrazole (10 mmol) in glacial acetic acid (20 mL).
-
Add acetylacetone (12 mmol, 1.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Caption: Experimental workflow for conventional synthesis.
Protocol 2: Microwave-Assisted One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones
This protocol is adapted from a microwave-assisted, one-pot synthesis starting from a β-ketonitrile and hydrazine, followed by reaction with a β-ketoester.[3][4][5]
Materials:
-
Substituted β-ketonitrile (e.g., benzoylacetonitrile)
-
Hydrazine hydrate
-
Substituted β-ketoester (e.g., ethyl acetoacetate)
-
Methanol
-
Glacial Acetic Acid
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add the β-ketonitrile (1 mmol) and methanol (2 mL).
-
Add hydrazine hydrate (1.2 mmol, 1.2 equivalents) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at 150°C for 5 minutes.
-
After cooling the vial, add the β-ketoester (1.2 mmol, 1.2 equivalents) and glacial acetic acid (0.5 mL) to the same vial.
-
Reseal the vial and irradiate the mixture at 150°C for an additional 2 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from the solution upon cooling.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidinone.
Caption: Workflow for microwave-assisted synthesis.
Protocol 3: Three-Component One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol outlines a general procedure for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.[1]
Materials:
-
Substituted 5-aminopyrazole
-
Aromatic or aliphatic aldehyde
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Catalyst (e.g., piperidine or triethylamine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, combine the 5-aminopyrazole (5 mmol), the aldehyde (5 mmol), and the active methylene compound (5 mmol) in ethanol or DMF (25 mL).
-
Add a catalytic amount of piperidine or triethylamine (2-3 drops).
-
Heat the mixture to reflux with stirring for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.
Caption: Three-component synthesis logical relationship.
III. Quantitative Data Summary
The following tables summarize representative quantitative data for the one-pot synthesis of pyrazolo[1,5-a]pyrimidines under different conditions.
Table 1: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst/Solvent | Method | Time (h) | Yield (%) |
| 5-Amino-3-phenylpyrazole | Acetylacetone | Acetic Acid | Conventional | 5 | 85-95 |
| 5-Amino-3-(4-chlorophenyl)pyrazole | Ethyl acetoacetate | Acetic Acid | Conventional | 6 | 80-90 |
| 5-Amino-3-methylpyrazole | Dibenzoylmethane | Acetic Acid/H₂SO₄ | Conventional | 8 | 75-85 |
| 3-Amino-1H-pyrazole | 2-Acetylcyclopentanone | Acetic Acid | Conventional | - | Good |
Yields are approximate and can vary based on specific substrates and reaction scale.
Table 2: Microwave-Assisted One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidinones
| β-Ketonitrile | β-Ketoester | Solvent | Temperature (°C) | Time | Overall Yield (%) |
| Benzoylacetonitrile | Ethyl acetoacetate | Methanol | 150 | 2 h 5 min | 52 |
| 4-Methoxybenzoylacetonitrile | Ethyl acetoacetate | Methanol | 150 | 2 h 5 min | 68 |
| 3-Chlorobenzoylacetonitrile | Ethyl benzoylacetate | Methanol | 150 | 2 h 5 min | 61 |
| Thiophene-2-carbonitrile | Ethyl acetoacetate | Methanol | 150 | 2 h 5 min | 75 |
Data adapted from a one-pot, two-step microwave-assisted synthesis.[3][4][5]
Table 3: Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
| 5-Aminopyrazole | Aldehyde | Active Methylene Cmpd. | Catalyst/Solvent | Time (h) | Yield (%) |
| 3,5-Diaminopyrazole | Benzaldehyde | Malononitrile | Piperidine/Ethanol | 3 | 85-95 |
| 5-Amino-3-methylpyrazole | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Triethylamine/DMF | 4 | 80-90 |
| 5-Amino-3-phenylpyrazole | 4-Methoxybenzaldehyde | Malononitrile | Piperidine/Ethanol | 2 | 90-98 |
Yields are representative and can vary depending on the specific combination of reactants.
IV. Conclusion
The one-pot cyclization strategies outlined provide efficient and versatile routes for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. These methods, particularly when enhanced with microwave assistance, are well-suited for the rapid generation of compound libraries for drug discovery and medicinal chemistry programs. The choice of synthetic protocol will depend on the desired substitution pattern and the available starting materials. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize and explore this important class of heterocyclic compounds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 5. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrazolo[1,5-a]pyrimidine scaffold in a wide range of biologically active compounds.[1] The C-6 bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse libraries of substituted pyrazolo[1,5-a]pyrimidines for drug discovery and development.
This guide covers several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions. For each reaction, a summary of representative quantitative data, a detailed experimental protocol, and relevant catalytic cycle diagrams are provided.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for palladium-catalyzed cross-coupling reactions involves the reaction of an organohalide (in this case, this compound) with a coupling partner in the presence of a palladium catalyst, a ligand, and a base. The specific choice of these components is crucial for the success of the reaction and depends on the nature of the coupling partners.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation (for Suzuki, Sonogashira, and cyanation) or amine coordination/deprotonation (for Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.[2]
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and its analogues.
Table 1: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one*
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 92 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 88 |
| 4 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 75 |
| 5 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 82 |
*Data adapted from a study on a closely related substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, and may serve as a reference for the reactivity of the target molecule.[3]
Table 2: Sonogashira Coupling of Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines*
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Alkynyl-substituted pyrazolo[1,5-a]pyrimidine | 78 |
| 2 | 4-Ethynyltoluene | Alkynyl-substituted pyrazolo[1,5-a]pyrimidine | 82 |
| 3 | 1-Ethynyl-4-methoxybenzene | Alkynyl-substituted pyrazolo[1,5-a]pyrimidine | 85 |
| 4 | Ethynyltrimethylsilane | Alkynyl-substituted pyrazolo[1,5-a]pyrimidine | 72 |
| 5 | 1-Heptyne | Alkynyl-substituted pyrazolo[1,5-a]pyrimidine | 65 |
*Data is representative for Sonogashira couplings on the pyrazolo[1,5-a]pyrimidine core and is based on studies of differently substituted analogues.[4][5]
Table 3: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole*
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 6-(Morpholino)-1H-indazole | 95 |
| 2 | Aniline | 6-(Phenylamino)-1H-indazole | 88 |
| 3 | Benzylamine | 6-(Benzylamino)-1H-indazole | 92 |
| 4 | Pyrrolidine | 6-(Pyrrolidin-1-yl)-1H-indazole | 90 |
| 5 | Diethylamine | 6-(Diethylamino)-1H-indazole | 85 |
*This data is from a study on 6-bromo-1H-indazole and serves as a general guideline for expected reactivity in Buchwald-Hartwig aminations of similar N-heterocyclic systems.[6]
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the efficient microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[3]
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)
-
XPhos (2 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
To a microwave vial, add this compound, the corresponding boronic acid, XPhos Pd G2, XPhos, and K₃PO₄.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling Protocol
This protocol is a general procedure based on the Sonogashira coupling of various bromo-substituted N-heterocycles.[4][7]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours or until completion as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination Protocol
This protocol is a general procedure based on established methods for the amination of heteroaryl bromides.[2][6]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Heck Coupling Protocol
This protocol is based on the investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines and can be adapted for the target substrate.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., methyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture at 120 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Cyanation Protocol
This protocol is based on a general and practical palladium-catalyzed cyanation of (hetero)aryl bromides using potassium ferrocyanide as a non-toxic cyanide source.
-
Materials:
-
This compound (1.0 equiv)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
t-BuXPhos Pd G3 (2 mol%)
-
Potassium acetate (KOAc) (0.125 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
-
Procedure:
-
To a screw-cap vial, add this compound, K₄[Fe(CN)₆]·3H₂O, t-BuXPhos Pd G3, and KOAc.
-
Seal the vial with a Teflon-lined cap, and evacuate and backfill with argon three times.
-
Add 1,4-dioxane and degassed water (1:1 mixture) via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 1-3 hours.
-
After cooling to room temperature, dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 6-Aryl-pyrazolo[1,5-a]pyrimidines via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 6-aryl-pyrazolo[1,5-a]pyrimidines using the Suzuki-Miyaura cross-coupling reaction. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the introduction of an aryl group at the 6-position is a key step in the development of novel therapeutics. This document offers detailed experimental protocols, data on reaction optimization, and visualizations to aid in the successful implementation of this synthetic strategy.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. It has become an indispensable tool in medicinal chemistry for the synthesis of complex molecules, including biaryl and heteroaryl structures. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or boronic ester) with a halide or triflate.
The synthesis of 6-aryl-pyrazolo[1,5-a]pyrimidines is of significant interest due to the potential of these compounds as kinase inhibitors and other therapeutic agents. The Suzuki coupling provides a convergent and efficient route to access a diverse range of analogs by varying the arylboronic acid coupling partner.
Key Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is dependent on several key parameters. Optimization of these factors is crucial to achieve high yields and purity of the desired 6-aryl-pyrazolo[1,5-a]pyrimidine product.
Table 1: Key Parameters for Suzuki Coupling Optimization
| Parameter | Description | Common Variations & Considerations |
| Palladium Catalyst | The active species that facilitates the catalytic cycle. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, and various pre-catalysts are commonly used. Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | Stabilizes the palladium center and influences its reactivity. | Phosphine ligands such as PPh₃, P(tBu)₃, and Buchwald ligands (e.g., XPhos, SPhos) are frequently employed. The choice of ligand can significantly impact reaction efficiency. |
| Base | Activates the boronic acid and facilitates the transmetalation step. | Inorganic bases like K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases such as triethylamine (TEA) are common choices. The strength and solubility of the base are important factors. |
| Solvent | Solubilizes the reactants and influences the reaction rate and selectivity. | Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are often used, frequently in combination with water. |
| Temperature | Affects the reaction kinetics. | Reactions are typically run at elevated temperatures (80-120 °C), often with microwave irradiation to reduce reaction times. |
| Boronic Acid/Ester | The source of the aryl group to be coupled. | A wide variety of aryl and heteroaryl boronic acids and their corresponding pinacol esters are commercially available or can be readily synthesized. |
Experimental Protocols
This section provides a detailed protocol for a representative Suzuki coupling reaction to synthesize a 6-aryl-pyrazolo[1,5-a]pyrimidine from a 6-bromo-pyrazolo[1,5-a]pyrimidine precursor.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from established procedures for Suzuki couplings on similar heterocyclic systems and is optimized for rapid synthesis using microwave irradiation.
Materials:
-
6-Bromo-pyrazolo[1,5-a]pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave vial (10 mL) with a stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave vial, add 6-bromo-pyrazolo[1,5-a]pyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add a magnetic stir bar to the vial.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.
-
Seal the vial with a microwave cap.
-
Place the vial in the microwave reactor and irradiate at 120 °C for 30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-pyrazolo[1,5-a]pyrimidine.
Table 2: Representative Yields for Microwave-Assisted Suzuki Coupling
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 6-Phenyl-pyrazolo[1,5-a]pyrimidine | 85 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-pyrazolo[1,5-a]pyrimidine | 92 |
| 3-Chlorophenylboronic acid | 6-(3-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine | 78 |
| 2-Thienylboronic acid | 6-(Thiophen-2-yl)-pyrazolo[1,5-a]pyrimidine | 81 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Protocol 2: Conventional Heating Suzuki Coupling
This protocol provides an alternative to microwave synthesis, utilizing conventional heating.
Procedure:
-
Follow steps 1-3 of Protocol 1, using a round-bottom flask equipped with a reflux condenser instead of a microwave vial.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Follow steps 7-12 of Protocol 1 for workup and purification.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling synthesis of 6-aryl-pyrazolo[1,5-a]pyrimidines.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceuticals and functional organic materials. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system found in numerous biologically active compounds. The functionalization of this core, particularly at the 6-position, is of significant interest for the development of novel therapeutic agents.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile with various primary and secondary amines. The presence of the electron-withdrawing carbonitrile group at the 3-position can influence the reactivity of the 6-bromo position, making the optimization of reaction conditions crucial for achieving high yields and purity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle, illustrated below, generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the active Pd(0) catalyst.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of this transformation, especially with heteroaromatic substrates that can potentially coordinate to the palladium catalyst and inhibit the reaction.
Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Data Presentation: Representative Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table provides representative reaction conditions and yields for the amination of a closely related substrate, 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives.[1][2] These conditions serve as an excellent starting point for the optimization of the target reaction.
| Entry | Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) & Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Toluene | 150 °C, 6 h (Microwave) | 75-90 |
| 2 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | o-Xylene | 150 °C, 6 h (Microwave) | 60-85 |
| 3 | Benzylamine | Pd(OAc)₂ (5) | RuPhos (7.5) | K₂CO₃ (2.0) | Dioxane | 110 °C, 12 h | 70-88 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (2.0) | Toluene | 150 °C, 6 h (Microwave) | 80-93 |
| 5 | Piperidine | Pd(OAc)₂ (5) | SPhos (7.5) | K₃PO₄ (2.0) | Dioxane | 100 °C, 18 h | 65-80 |
Note: Yields are approximate and based on analogous reactions reported in the literature for similar substrates. Optimization for this compound is recommended.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for similar heteroaromatic systems and should be adapted and optimized for specific amine coupling partners.[1][2]
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, o-Xylene)
-
Inert gas (Argon or Nitrogen)
-
Microwave reactor or oil bath
-
Standard laboratory glassware for inert atmosphere chemistry
General Procedure (Microwave-Assisted):
-
To a dry microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precursor (e.g., 5 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 10 mol% Xantphos), and the base (e.g., 2.0 equiv. Cs₂CO₃).
-
Seal the vial and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the amine (1.2-1.5 equiv.) and the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1-0.2 M).
-
Place the sealed vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 150 °C) for the specified time (e.g., 6 hours).
-
After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with the same organic solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.
General Procedure (Conventional Heating):
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the amine and the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the required time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Follow steps 5-9 from the microwave-assisted procedure for workup and purification.
Experimental Workflow Visualization
Figure 2. General Experimental Workflow for the Buchwald-Hartwig Amination.
Safety and Handling
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Bases such as cesium carbonate and potassium carbonate are irritants. Avoid inhalation and contact with skin and eyes.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
Conclusion
The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of 6-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. The choice of catalyst system, base, and reaction conditions is crucial for achieving high yields, particularly with the electron-deficient pyrazolo[1,5-a]pyrimidine core. The protocols and data presented herein serve as a valuable guide for researchers in the fields of medicinal chemistry and drug development for the synthesis of novel compounds based on this important heterocyclic scaffold. Further optimization for each specific amine substrate is recommended to achieve the best results.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including potent protein kinase inhibitors.[1][2][3] Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed strategy for the functionalization of this core, enabling the introduction of diverse substituents to modulate the pharmacological properties of the resulting molecules.[2][4] These application notes provide an overview and detailed protocols for performing SNAr reactions on the pyrazolo[1,5-a]pyrimidine nucleus.
Introduction to Nucleophilic Aromatic Substitution on Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine ring system is electron-deficient, which facilitates nucleophilic attack. The most common positions for SNAr are the C5 and C7 positions of the pyrimidine ring, particularly when activated by a suitable leaving group, typically a halogen such as chlorine.[2][4] The high reactivity of a chlorine atom at the C7 position makes it a prime target for selective substitution.[4]
The general mechanism for SNAr on this heterocyclic system proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The presence of the nitrogen atoms in the ring system helps to stabilize the negative charge of this intermediate, thereby facilitating the reaction.[5]
Applications in Drug Discovery
Derivatives of pyrazolo[1,5-a]pyrimidine have shown significant therapeutic potential, acting as inhibitors of various protein kinases that are crucial in cellular signaling pathways.[3][7] For instance, they are key components in the development of inhibitors for Tropomyosin receptor kinases (Trks), Phosphoinositide 3-kinases (PI3Ks), and Pim-1 kinase, which are implicated in cancers and inflammatory diseases.[1][4][8][9] The ability to readily modify the pyrazolo[1,5-a]pyrimidine core through SNAr allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[1][3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, and its subsequent functionalization via nucleophilic aromatic substitution.
Protocol 1: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (A Key Intermediate)
This protocol describes the synthesis of a common starting material for subsequent SNAr reactions, adapted from the literature.[10]
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethoxide (EtONa)
-
Ethanol (EtOH)
-
Phosphorus oxychloride (POCl3)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-amino-3-methylpyrazole and diethyl malonate in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. A typical yield is around 89%.[10]
Step 2: Chlorination to 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
In a round-bottom flask, suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol in phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. A typical yield is around 61%.[10]
Protocol 2: Nucleophilic Aromatic Substitution with Morpholine at the C7-Position
This protocol details the selective substitution of the C7-chloro group with morpholine, a common nucleophile.[4]
Materials:
-
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Morpholine
-
Potassium carbonate (K2CO3)
-
Acetone
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine in acetone in a round-bottom flask.
-
Add potassium carbonate (1.5-2 equivalents) to the solution.
-
Add morpholine (1 equivalent) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine. A high yield of around 94% can be expected.[4]
Protocol 3: General Protocol for SNAr with Amines
This protocol provides a general procedure for the reaction of chloro-substituted pyrazolo[1,5-a]pyrimidines with various amine nucleophiles.[11][12]
Materials:
-
Substituted chloro-pyrazolo[1,5-a]pyrimidine
-
Amine nucleophile (e.g., aniline, alkylamine)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., ethanol, DMF, NMP, THF)
-
Standard laboratory glassware
-
Heating source (if required)
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve the chloro-pyrazolo[1,5-a]pyrimidine and the amine nucleophile (typically in equimolar amounts) in the chosen solvent.
-
Add 1.5 to 2 equivalents of the base.
-
The reaction may proceed at room temperature or require heating. For less reactive amines or substrates, heating to reflux may be necessary for 8-24 hours.[12] The reaction conditions should be optimized based on the specific substrates. For amines with electron-donating groups, triethylamine is often sufficient, while those with electron-withdrawing groups may require stronger basic conditions.[11]
-
Monitor the reaction by TLC.
-
Upon completion, the workup procedure will depend on the properties of the product. For aniline derivatives, precipitation by adjusting the pH may be effective.[12] Alternatively, the product can be isolated by extraction followed by purification via column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for nucleophilic aromatic substitution reactions on the pyrazolo[1,5-a]pyrimidine core and the biological activity of the resulting derivatives.
Table 1: Selected Examples of Nucleophilic Aromatic Substitution Reactions and Yields
| Starting Material | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K2CO3 | Acetone | Room Temp, 1.5h | 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 | [4] |
| 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine | Various amines | Et3N or stronger base | Toluene | Varies | 7-(N-substituted)-3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine | High | [7][11] |
Table 2: Biological Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target | IC50 (nM) | Cell-based Assay (Cell Line) | IC50 (nM) | Reference |
| 20 | NTRK | >0.02 | - | - | [1] |
| 21 | NTRK | >0.02 | - | - | [1] |
| 23 | TRKA | - | KM12 | 0.1 | [1] |
| 24 | TRKA | - | KM12 | 0.2 | [1] |
| 8 | TrkA | 1.7 | - | - | [1] |
| 9 | TrkA | 1.7 | - | - | [1] |
| CPL302253 (54) | PI3Kδ | 2.8 | - | - | [4] |
| 9a | Pim-1 | 27 | BAD phosphorylation | Strong inhibition at 1µM | [8] |
Visualizations
SNAr Mechanism on Pyrazolo[1,5-a]pyrimidine
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.se [fishersci.se]
Application Notes: 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile as a Medicinal Chemistry Building Block
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This fused bicyclic system, combining a pyrazole and a pyrimidine ring, serves as a versatile framework for the development of targeted therapies, particularly as protein kinase inhibitors.[1] The derivative, 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, is a key building block for medicinal chemists. The bromine atom at the 6-position provides a reactive handle for introducing diverse substituents via cross-coupling reactions, while the carbonitrile group at the 3-position can be further manipulated or utilized for specific interactions with biological targets. This document outlines the applications of this building block, provides exemplary protocols for its modification, and presents its utility in the development of potent and selective kinase inhibitors.
Applications in Medicinal Chemistry
This compound is an invaluable starting material for the synthesis of libraries of compounds aimed at various biological targets. Its strategic functionalization allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
1. Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazolo[1,5-a]pyrimidine core is an effective scaffold for designing ATP-competitive kinase inhibitors.[1]
-
Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) Inhibition: Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been synthesized and identified as dual inhibitors of CDK2 and TRKA.[3] These kinases are implicated in cell cycle progression and neuronal signaling, respectively, and their inhibition is a therapeutic strategy in oncology. For instance, compounds with an anilino substitution at the 2-position and various groups introduced via the 6-bromo position have shown potent inhibitory activity.[3]
-
Kinase Insert Domain Receptor (KDR) Inhibition: 3,6-disubstituted pyrazolo[1,5-a]pyrimidines have been developed as a new class of KDR (also known as VEGFR2) kinase inhibitors.[4][5] KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. The 6-position, originating from the bromo-substituent, is a key point for modification to enhance potency against KDR.[4]
-
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition: The pyrazolo[1,5-a]pyrimidine core has been utilized to develop selective inhibitors of PI3Kδ, a key signaling molecule in immune cells.[6] Overactivity of PI3Kδ is associated with inflammatory and autoimmune diseases.[6] The development of these inhibitors often involves substitution at various positions of the scaffold to achieve high potency and selectivity.[6][7]
2. Histone Lysine Demethylase 4D (KDM4D) Inhibitors
Beyond kinases, the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has been used to discover novel inhibitors of histone lysine demethylase 4D (KDM4D).[8] KDM4D is an epigenetic modifier, and its inhibition presents a potential therapeutic avenue in oncology. Molecular docking and subsequent SAR studies have led to the identification of potent KDM4D inhibitors derived from this scaffold.[8]
Data Presentation
The following table summarizes the biological activity of various inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold.
| Target(s) | Derivative Class/Compound | Biological Activity (IC₅₀) | Reference |
| CDK2 / TRKA | 2-(Anilinyl)pyrazolo[1,5-a]pyrimidine (Compound 6t) | CDK2: 0.09 µM, TRKA: 0.45 µM | [3] |
| CDK2 / TRKA | 2-(Anilinyl)pyrazolo[1,5-a]pyrimidine (Compound 6s) | CDK2: 0.23 µM, TRKA: 0.45 µM | [3] |
| KDR | 3-(4-methoxyphenyl)-6-(3-thienyl)pyrazolo[1,5-a]pyrimidine (Compound 3g) | 19 nM | [4] |
| PI3Kδ | 5-Indole-pyrazolo[1,5-a]pyrimidine (Compound 54, CPL302253) | 2.8 nM | [6] |
| KDM4D | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivative (Compound 10r) | 0.41 µM | [8] |
Experimental Protocols
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl or heteroaryl boronic acid to the 6-position of the pyrazolo[1,5-a]pyrimidine core. Microwave irradiation is employed to accelerate the reaction.[9]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)[10]
-
Degassed Solvent Mixture (e.g., 1,4-dioxane/water, 4:1 v/v)[10]
-
10 mL Microwave Reactor Vial with Stir Bar
-
Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound, the desired boronic acid, and the base.[9]
-
Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst. Add the degassed solvent mixture via syringe.[9][10]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for 15-30 minutes with stirring.[9][10]
-
Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate and wash with water, followed by brine.[9][11]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[9][11]
Safety Precautions:
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Microwave reactors should be operated according to the manufacturer's instructions.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the C-N cross-coupling of an amine to the 6-position of the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Dry Schlenk Flask with Stir Bar
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the palladium precursor, ligand, and base.[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2][10]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound, the amine, and the anhydrous solvent.[2]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
Safety Precautions:
-
Palladium compounds and phosphine ligands are air-sensitive and potentially toxic; handle them under an inert atmosphere in a fume hood.
-
Anhydrous solvents are flammable.
-
Wear appropriate PPE at all times.[2]
Visualizations
Caption: A simplified PI3K/Akt signaling pathway inhibited by a pyrazolo[1,5-a]pyrimidine derivative.
Caption: Experimental workflow for a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for generating a compound library for SAR studies from the building block.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Design of PI3Kδ Inhibitors Using a Pyrazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of key cellular functions, including cell proliferation, growth, migration, and survival.[1][2] The PI3K family is divided into several classes, with Class I being a primary focus for therapeutic development.[2] Class I PI3Ks are further categorized into four isoforms: α, β, γ, and δ. While the α and β isoforms are widely expressed, the δ (PI3Kδ) and γ isoforms are found predominantly in hematopoietic cells.[2][3] This restricted expression pattern makes PI3Kδ an attractive therapeutic target for inflammatory and autoimmune diseases, such as asthma, chronic obstructive pulmonary disease (COPD), systemic lupus erythematosus (SLE), and rheumatoid arthritis, as well as for certain B-cell malignancies.[4][5][6]
The overactivity of PI3Kδ is linked to cellular dysfunction in numerous human disorders.[4][6] Consequently, the development of selective PI3Kδ inhibitors is a promising therapeutic strategy. The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly promising core structure for designing potent and selective PI3Kδ inhibitors, with several derivatives demonstrating IC50 values in the low nanomolar range.[2][4][5] These application notes provide an overview of the design principles, quantitative data, and detailed experimental protocols for the development and evaluation of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
Data Presentation: In Vitro Activity and Selectivity
The following tables summarize the inhibitory activity and selectivity of representative pyrazolo[1,5-a]pyrimidine derivatives against Class I PI3K isoforms. These compounds typically feature a morpholine group at the C(7) position and various substituents at the C(2) and C(5) positions to optimize potency and selectivity.[4][7][8]
Table 1: Inhibitory Activity of 5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | R² Substituent | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) |
| 13 | -CH₂OH | 45 | >10000 | 1040 | 1810 | >222 |
| 37 | -CH₂-(N-methylpiperazin-1-yl) | 4.3 | 2400 | 190 | 100 | 558 |
| 50 | -CH₂-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl) | 45 | 1300 | 2600 | 2400 | 29 |
| 51 | -CH₂-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl) | 18 | 740 | 1100 | 1100 | 41 |
| 53 | -CH₂-(hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl) | 11 | 2200 | 1100 | 790 | 200 |
| 54 (CPL302253) | -CH₂-(5-oxa-2-azabicyclo[2.2.1]heptan-2-yl) | 2.8 | 1300 | 1100 | 670 | 464 |
Data synthesized from publicly available research on indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives.[4]
Table 2: Inhibitory Activity of 5-(Benzimidazol-1-yl)pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | R Substituent | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (α/δ) |
| 1 | 2-difluoromethylbenzimidazole | 475 | - | - | - | - |
| 6 (CPL302415) | N-tert-butylpiperazin-1-ylmethyl | 18 | 1420 | >25000 | 16900 | 79 |
| Compound A | 2-(4-piperidin-1-ylmethyl)-2-propanol | 18.92 | 1870 | >25000 | >25000 | 98.8 |
Data synthesized from publicly available research on benzimidazole derivatives of pyrazolo[1,5-a]pyrimidine.[1][5][9]
Visualizations
Signaling Pathway and Experimental Workflow
// Node styles receptor [fillcolor="#F1F3F4", fontcolor="#202124", label="BCR / Cytokine Receptor"]; pi3kd [fillcolor="#FBBC05", fontcolor="#202124", label="PI3Kδ"]; inhibitor [shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Pyrazolo[1,5-a]pyrimidine\nInhibitor"]; pip2 [fillcolor="#FFFFFF", fontcolor="#202124", label="PIP2"]; pip3 [fillcolor="#FFFFFF", fontcolor="#202124", label="PIP3"]; pdk1 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="PDK1"]; akt [fillcolor="#4285F4", fontcolor="#FFFFFF", label="AKT"]; downstream [fillcolor="#34A853", fontcolor="#FFFFFF", label="Downstream Effectors\n(e.g., mTOR, NF-κB)"]; cellular_response [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Cell Proliferation,\nSurvival, Migration"];
// Edges receptor -> pi3kd [label="Activation"]; pi3kd -> pip3 [label="Phosphorylation"]; pip2 -> pi3kd [style=dashed]; inhibitor -> pi3kd [arrowhead=tee, penwidth=2, color="#EA4335"]; pip3 -> pdk1; pip3 -> akt; pdk1 -> akt [label="Activation"]; akt -> downstream; downstream -> cellular_response; }
Caption: PI3Kδ signaling pathway and point of inhibition.
// Node styles start [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Start"]; design [fillcolor="#FFFFFF", fontcolor="#202124", label="Computational Design\n& Docking Studies"]; synthesis [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Chemical Synthesis of\nPyrazolo[1,5-a]pyrimidine\nDerivatives"]; biochem [fillcolor="#FBBC05", fontcolor="#202124", label="In Vitro Biochemical Assay\n(PI3K Isoform IC50)"]; cell_based [fillcolor="#FBBC05", fontcolor="#202124", label="Cell-Based Assays\n(Viability, p-AKT Western Blot)"]; sar [fillcolor="#34A853", fontcolor="#FFFFFF", label="SAR Analysis &\nLead Optimization"]; invivo [fillcolor="#EA4335", fontcolor="#FFFFFF", label="In Vivo Efficacy &\nToxicology Studies"]; end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Candidate Selection"];
// Edges start -> design; design -> synthesis; synthesis -> biochem; biochem -> cell_based; cell_based -> sar; sar -> design [style=dashed, label="Iteration"]; sar -> invivo; invivo -> end; }
Caption: Drug discovery workflow for PI3Kδ inhibitors.
// Core structure core [label=" Pyrazolo[1,5-a]pyrimidine Core | C7 | C5 | C2", fillcolor="#F1F3F4", fontcolor="#202124"];
// Substituents c7_sub [label="Morpholine Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; c5_sub [label="Indole or Benzimidazole\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; c2_sub [label="Cyclic Amines via\nMethylene Linker", fillcolor="#FBBC05", fontcolor="#202124"];
// Properties prop1 [shape=ellipse, label="H-bond with Val-828\n(Hinge Region)\nCrucial for Activity", fillcolor="#FFFFFF", fontcolor="#202124"]; prop2 [shape=ellipse, label="Occupies Affinity Pocket\nInfluences Selectivity", fillcolor="#FFFFFF", fontcolor="#202124"]; prop3 [shape=ellipse, label="Modulates Potency\n& Physicochemical\nProperties", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges core:f1 -> c7_sub [dir=none]; core:f2 -> c5_sub [dir=none]; core:f3 -> c2_sub [dir=none]; c7_sub -> prop1 [label="Enables"]; c5_sub -> prop2 [label="Function"]; c2_sub -> prop3 [label="Function"]; }
Caption: Structure-Activity Relationship (SAR) summary.
Experimental Protocols
General Synthesis of 5,7-Disubstituted-Pyrazolo[1,5-a]pyrimidine Core
This protocol outlines a multi-step synthesis to obtain key pyrazolo[1,5-a]pyrimidine intermediates, which can then be further functionalized. The synthesis is based on procedures reported for producing indol-4-yl and benzimidazole derivatives.[4][5][7]
Materials:
-
3-Amino-1H-pyrazole
-
Diethyl malonate
-
Sodium ethoxide (EtONa)
-
Phosphorus oxychloride (POCl₃)
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Indole-4-boronic acid pinacol ester or appropriate benzimidazole derivative
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate (Na₂CO₃) solution (2M)
-
Appropriate solvents (Ethanol, Acetonitrile, Acetone, DME)
Procedure:
-
Step i (Cyclization): Reflux a mixture of 3-amino-1H-pyrazole and diethyl malonate with sodium ethoxide in ethanol for 24 hours to form the pyrazolo[1,5-a]pyrimidine-5,7-dione intermediate.
-
Step ii (Chlorination): Treat the intermediate from Step i with POCl₃ in acetonitrile at 80°C for 5 hours. This yields 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Step iii (Morpholine Substitution): React the dichloro-intermediate with morpholine in acetone using K₂CO₃ as a base at room temperature for 1.5 hours. This selectively substitutes the chlorine at the C7 position to yield 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine.
-
Step iv (Suzuki Coupling): Perform a Suzuki coupling reaction between the 5-chloro intermediate and an appropriate boronic acid ester (e.g., indole-4-boronic acid pinacol ester). The reaction is carried out in DME with tetrakis(triphenylphosphine)palladium(0) as the catalyst and 2M aqueous Na₂CO₃, refluxed for 16 hours.[4][7] This step attaches the desired group (e.g., indole) at the C5 position.
-
Step v (Further Functionalization): The resulting core structure can be further modified, for example, by functionalizing the C2 position. This often involves steps like reduction, oxidation to an aldehyde, and subsequent reductive amination with various cyclic amines to build a library of inhibitors.[4][7]
In Vitro PI3Kδ Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity. Inhibition is measured by a decrease in signal.[10]
Materials:
-
Recombinant human PI3K isoforms (p110δ/p85α, and α, β, γ for selectivity profiling)
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO
-
PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)[10]
-
Lipid Substrate (e.g., PIP2)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well low-volume assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Add 0.5 µL of each diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.[10]
-
Enzyme/Substrate Addition: Prepare a mixture of the recombinant PI3Kδ enzyme and lipid substrate in the PI3K Reaction Buffer. Add 4 µL of this mixture to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 5.5 µL of ATP solution to each well. Incubate for 60 minutes at room temperature.
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and provide the reagents for the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT-Based)
This assay assesses the anti-proliferative effect of the inhibitors on relevant cell lines (e.g., hematopoietic cancer lines like K562).[11]
Materials:
-
Hematopoietic cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitors or a vehicle-only control (DMSO).[12]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[11]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 values for cell viability using a dose-response curve.
Western Blot Analysis for AKT Phosphorylation
This method confirms the on-target activity of the inhibitors by detecting the phosphorylation state of AKT, a key downstream effector in the PI3K pathway.[12]
Materials:
-
Relevant cell line
-
Test compounds
-
Growth factor for stimulation (e.g., IGF-1)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the PI3Kδ inhibitor for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to confirm equal protein loading.
-
Analysis: Quantify the band intensities to determine the extent of AKT phosphorylation inhibition relative to the total AKT levels.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. promega.es [promega.es]
- 11. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile in the Synthesis of Potent Cyclin-Dependent Kinase Inhibitors
Introduction
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a key heterocyclic building block utilized in the synthesis of novel and potent inhibitors of cyclin-dependent kinases (CDKs). The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors, as it can mimic the adenine ring of ATP and effectively bind to the ATP-binding pocket of these enzymes.[1][2] This application note details the use of this compound in the generation of a series of pyrazolo[1,5-a]pyrimidine derivatives with significant inhibitory activity against CDK2, a crucial regulator of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for anticancer drug development.[2][3]
The described synthetic route allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity. The resulting compounds have demonstrated significant antiproliferative activity in cancer cell lines, underscoring the utility of this compound as a versatile starting material for the discovery of novel CDK inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of synthesized pyrazolo[1,5-a]pyrimidine derivatives against CDK2/cyclin A2, with Ribociclib serving as a reference compound.
| Compound ID | Structure | CDK2 IC50 (µM)[4] |
| 6s | 2-((4-(dimethylamino)phenyl)amino)-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | 0.45 |
| 6t | 2-((4-methoxyphenyl)amino)-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | 0.09 |
| 11g | 2-((4-(dimethylamino)phenyl)amino)-6-cyanopyrazolo[1,5-a]pyrimidine-3-carbonitrile | 0.22 |
| Ribociclib | (reference) | 0.07 |
Experimental Protocols
General Synthesis of 2-(Anilino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives (6a-t)
This protocol describes a representative synthesis of 2-anilino-substituted pyrazolo[1,5-a]pyrimidine derivatives starting from this compound.
Materials:
-
This compound
-
Appropriately substituted aniline derivative
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
A mixture of this compound (1 equivalent) and the desired substituted aniline (1.2 equivalents) is prepared in dimethylformamide (DMF).
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents) is added to the reaction mixture.
-
The reaction mixture is heated to 80 °C and stirred for a period of 6-8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure 2-(anilino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.
In Vitro CDK2/cyclin A2 Inhibition Assay
This protocol outlines the procedure for evaluating the inhibitory activity of the synthesized compounds against CDK2/cyclin A2.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
ATP
-
Histone H1 as a substrate
-
Synthesized inhibitor compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled ATP ([γ-³²P]ATP) or a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Microplates
-
Incubator
-
Scintillation counter or luminometer
Procedure:
-
The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
A reaction mixture is prepared in a microplate containing the assay buffer, CDK2/cyclin A2 enzyme, and the substrate (Histone H1).
-
The synthesized compounds are added to the wells at various concentrations. A control with DMSO alone is included.
-
The reaction is initiated by the addition of ATP (and [γ-³²P]ATP if using a radiometric assay).
-
The plate is incubated at 30 °C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA or a proprietary stop reagent).
-
The amount of phosphorylated substrate is quantified. In a radiometric assay, this is done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For luminescence-based assays, the amount of ADP produced is measured using a luminometer.
-
The percentage of inhibition for each compound concentration is calculated relative to the control.
-
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Simplified CDK2 signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Assay with Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and selective inhibition of various protein kinases.[1][2] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] The pyrazolo[1,5-a]pyrimidine scaffold serves as a privileged structure in the design of kinase inhibitors, with derivatives showing promise against a range of kinase targets including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), Pim kinases, and Phosphoinositide 3-kinases (PI3Ks).[2][3][4][5][6][7][8]
These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1] This document provides detailed experimental protocols for biochemical and cell-based kinase assays to evaluate the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.
Table 1: CDK2 and TRKA Inhibition [3][9]
| Compound | Target Kinase | IC50 (µM) |
| 6s | CDK2 | 0.23 |
| TRKA | 0.45 | |
| 6t | CDK2 | 0.09 |
| TRKA | 0.45 | |
| Ribociclib (Reference) | CDK2 | 0.07 |
| Larotrectinib (Reference) | TRKA | 0.07 |
Table 2: TRK Family Inhibition [4]
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 8 | 1.7 | - | - |
| 9 | 1.7 | - | - |
| 22 | 3 | 14 | 1 |
| 28 | 0.17 | 0.07 | 0.07 |
| 32 | 1.9 | 3.1 | 2.3 |
| 36 | 1.4 | 2.4 | 1.9 |
| Larotrectinib (Reference) | 1.2 | 2.1 | 2.1 |
Table 3: Pim-1 Kinase Inhibition [5]
| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) |
| 9a | <10 | - |
| 9b | <10 | - |
| 11a | <10 | - |
| 11b | <10 | - |
Table 4: PI3Kδ Inhibition [6]
| Compound | PI3Kδ IC50 (µM) | PI3Kα IC50 (µM) |
| 7 | 0.475 | - |
| 13 | 0.772 | - |
| 54 (CPL302253) | 0.0028 | - |
Table 5: CDK Family Inhibition [10]
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | CDK5 IC50 (nM) | CDK7 IC50 (nM) | CDK9 IC50 (nM) |
| 4k (BS-194) | 30 | 3 | 30 | 250 | 90 |
Experimental Protocols
Biochemical Kinase Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of pyrazolo[1,5-a]pyrimidine derivatives.[11] It measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[11]
Materials:
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
Target kinase (e.g., CDK2, TRKA, Pim-1)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
DMSO
-
384-well white, flat-bottom plates[12]
-
Luminescent kinase assay kit (e.g., ADP-Glo™)[12]
-
Plate reader capable of luminescence detection[12]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine compounds in DMSO.
-
Plate Setup: Add 5 µL of the diluted test compounds, a positive control inhibitor, and DMSO (negative vehicle control) to the appropriate wells of a 384-well plate.[12]
-
Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[12]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[12]
-
Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.[12]
-
Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[11][12]
-
Signal Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[12]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[11]
Data Analysis:
Calculate the percent inhibition using the following formula:
% Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))
The IC50 values can then be determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Assay (Western Blot for Phosphorylation)
This protocol determines the ability of pyrazolo[1,5-a]pyrimidine derivatives to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[1][5]
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7, HeLa)[1]
-
Cell culture medium and supplements
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer[12]
-
Transfer buffer and PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)[12]
-
Primary antibodies (specific for the total and phosphorylated forms of the target substrate)[12]
-
HRP-conjugated secondary antibody[12]
-
Chemiluminescent substrate[12]
-
Imaging system[12]
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in lysis buffer on ice.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[12]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again and add the chemiluminescent substrate to detect the signal using an imaging system.[12]
-
-
Data Analysis:
-
Quantify the band intensities to determine the level of substrate phosphorylation.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.[12]
-
Visualizations
Caption: Experimental workflow for kinase inhibitor screening.
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined herein leverage the benefits of microwave irradiation to achieve rapid, efficient, and often higher-yielding syntheses compared to conventional heating methods.
Introduction to Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are bicyclic nitrogen-containing heterocycles that have garnered substantial interest in medicinal chemistry. This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] Notably, many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for the rapid and efficient construction of such privileged scaffolds. The use of microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance the purity of the synthesized compounds.[2]
Applications in Drug Discovery and Development
The pyrazolo[1,5-a]pyrimidine core is a versatile scaffold for the development of targeted therapeutics. Its derivatives have been extensively explored as inhibitors of various protein kinases, playing a crucial role in the modulation of key signaling pathways implicated in cancer and other diseases.
Key Therapeutic Targets:
-
Protein Kinases: Pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against a range of kinases, including:
The inhibition of these kinases can disrupt aberrant cellular signaling, leading to the suppression of tumor growth, proliferation, and survival.
Signaling Pathways
The therapeutic effects of many pyrazolo[1,5-a]pyrimidine derivatives stem from their ability to modulate critical intracellular signaling pathways. Two of the most prominent pathways targeted by these compounds are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a frequent event in many human cancers. Pyrazolo[1,5-a]pyrimidine-based inhibitors can target key kinases within this pathway, such as PI3K and mTOR, thereby disrupting the downstream signaling and exerting anti-cancer effects.
Caption: PI3K/AKT/mTOR pathway inhibition.
RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is another critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[6] Mutations in genes encoding proteins of this pathway, such as RAS and BRAF, are common in human cancers. Pyrazolo[1,5-a]pyrimidine derivatives can inhibit kinases like RAF and MEK, thereby blocking this pro-oncogenic signaling.
Caption: RAS/RAF/MEK/ERK pathway inhibition.
Data Presentation
The following tables summarize quantitative data from various microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidine derivatives, providing a comparison of reaction conditions and outcomes.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Method | Catalyst/Solvent | Time | Temperature (°C) | Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidinone | Microwave | Methanol | 2 h 5 min | 150 | 52 | [7][8] |
| Pyrazolo[1,5-a]pyrimidinone | Conventional | Methanol | 18 h | Reflux | 25 | [8] |
| Pyrazolo[1,5-a]pyrimidine | Microwave | Ethanol | 15 min | 120 | Good | [9] |
| Pyrazolo[1,5-a]pyrimidine | Conventional | Ethanol | 7 h | Reflux | 85 | [10] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6d | CDK2 | 0.55 | [1] |
| 6d | TRKA | 0.57 | [1] |
| 6n | CDK2 | 0.78 | [1] |
| 6n | TRKA | 0.98 | [1] |
| 6o | CDK2 | 0.76 | [1] |
| 6o | TRKA | 1.59 | [1] |
| 6p | CDK2 | 0.67 | [1] |
| 6p | TRKA | 1.34 | [1] |
| SI306 | Src | 11.2 (GIN8 cells) | [11] |
| SI306 | Src | 7.7 (GIN28 cells) | [11] |
| SI306 | Src | 7.2 (GCE28 cells) | [11] |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 1: One-Pot Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones
This protocol describes a one-pot, two-step synthesis of substituted pyrazolo[1,5-a]pyrimidinones from β-ketonitriles and β-ketoesters under microwave irradiation.[7][8]
Experimental Workflow:
Caption: One-pot pyrazolo[1,5-a]pyrimidinone synthesis.
Materials:
-
β-Ketonitrile (1.0 equiv)
-
Hydrazine (1.0 equiv)
-
β-Ketoester (1.0 equiv)
-
Acetic acid (catalytic amount)
-
Methanol
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the β-ketonitrile and methanol.
-
Add hydrazine to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 5 minutes.
-
After cooling, add the β-ketoester and a catalytic amount of acetic acid to the same vial.
-
Reseal the vial and irradiate at 150 °C for an additional 2 hours.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can typically be isolated by filtration and purified by recrystallization from a suitable solvent.
Protocol 2: Three-Component Synthesis of Substituted Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol details a three-component, one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines using microwave irradiation.[12]
Experimental Workflow:
Caption: Three-component pyrazolo[3,4-d]pyrimidin-4-one synthesis.
Materials:
-
Substituted 5-aminopyrazole-4-carboxylate (1.0 equiv)
-
Trimethyl orthoformate (3.0 equiv)
-
Primary amine (3.0 equiv)
-
Ethanol
-
10 mL seamless pressure microwave vial
Procedure:
-
In a 10 mL seamless pressure microwave vial, combine the substituted 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol), and the primary amine (3 mmol) in ethanol (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 55 minutes. The microwave should be operated at a maximal power of 150 W with a pressure limit of 435 psi.
-
After the reaction, allow the mixture to cool to room temperature.
-
The precipitated product can be isolated by vacuum filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Protocol 3: Solvent-Free Synthesis of 2,7-Diaryl-Substituted Pyrazolo[1,5-a]pyrimidines
This protocol outlines a solvent-free synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines from β-enaminones and 5-aminopyrazoles under microwave irradiation.
Experimental Workflow:
Caption: Solvent-free 2,7-diaryl-pyrazolo[1,5-a]pyrimidine synthesis.
Materials:
-
β-Enaminone (1.0 equiv)
-
5-Aminopyrazole (1.0 equiv)
-
Microwave reactor vials
-
Ethanol-water mixture for work-up
Procedure:
-
In a microwave reactor vial, combine the β-enaminone (0.50 mmol) and the 5-aminopyrazole (0.50 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the solvent-free mixture at 180 °C for 2 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product can be collected by adding a mixture of ethanol and water to the reaction vial.
-
Further purification, if necessary, can be performed by recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am experiencing a low yield or no formation of the desired this compound in the cyclocondensation reaction between 3-amino-1H-pyrazole-4-carbonitrile and 2-bromo-malonaldehyde. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this reaction can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the high purity of both 3-amino-1H-pyrazole-4-carbonitrile and 2-bromo-malonaldehyde. Impurities can significantly interfere with the reaction, leading to side products or inhibition of the desired transformation.[1] It is advisable to purify the starting materials if their purity is questionable.
-
Reaction Conditions:
-
Solvent: Acetic acid is a common solvent that also acts as an acid catalyst.[1] If the yield is low, consider using a higher-boiling point solvent to facilitate the reaction at an elevated temperature.
-
Catalyst: The reaction can be catalyzed by either acid or base.[1] While acetic acid serves as an acidic catalyst, exploring basic conditions could be beneficial. A study on a similar compound, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, successfully employed various bases under microwave conditions.[2] A non-nucleophilic base is generally preferred in base-catalyzed reactions.[1]
-
Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If you observe a low yield, incrementally increasing the reaction time and temperature while monitoring the progress by Thin Layer Chromatography (TLC) is a viable strategy.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to be effective for similar pyrazolo[1,5-a]pyrimidine syntheses, often leading to higher yields and shorter reaction times.[2][3]
-
-
Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions, especially at higher temperatures.
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: My reaction mixture shows multiple spots on TLC, and I am facing difficulties in purifying the final product. What are the possible side reactions, and what purification strategies can I employ?
-
Answer: The formation of multiple products is a common challenge in heterocyclic synthesis.
-
Potential Side Reactions:
-
Isomer Formation: Depending on the reaction conditions, the formation of regioisomers is a possibility, although the substitution pattern of the starting materials generally directs the regioselectivity.
-
Polymerization/Decomposition: The starting materials or the product might be unstable under the reaction conditions, leading to decomposition or polymerization, especially at high temperatures or in the presence of strong acids or bases.
-
Incomplete Reaction: Unreacted starting materials will also contribute to the complexity of the product mixture.
-
-
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should be effective in separating the desired product from impurities. Monitoring the separation by TLC is crucial to identify the correct fractions.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product. The crude product can be dissolved in a hot solvent and allowed to cool slowly, leading to the formation of crystals of the pure compound.
-
Washing: The crude solid can be washed with appropriate solvents to remove certain impurities. For instance, washing with ethanol has been reported for a similar compound.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key starting materials for the synthesis of this compound?
-
A1: The primary starting materials are 3-amino-1H-pyrazole-4-carbonitrile and 2-bromo-malonaldehyde.
-
-
Q2: What is the general reaction type for this synthesis?
-
Q3: Can microwave-assisted synthesis be used for this reaction?
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
-
-
Q5: What are some common solvents for this reaction?
Data Presentation
Table 1: Reaction Conditions for the Synthesis of a Structurally Similar Compound (6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate)[2]
| Substrate | Reaction Condition | Catalyst/Base | Product | Yield (%) |
| 5-amino-1H-pyrazole-4-ethyl-carboxylate & 2-Bromo-malonaldehyde | Microwave, 110°C | Conc. HCl | 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | - |
| 5-amino-1H-pyrazole-4-ethyl-carboxylate & 2-Bromo-malonaldehyde | Microwave | Pyridine | 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | - |
| 5-amino-1H-pyrazole-4-ethyl-carboxylate & 2-Bromo-malonaldehyde | Microwave | Ethanol | 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | - |
| 5-amino-1H-pyrazole-4-ethyl-carboxylate & 2-Bromo-malonaldehyde | Microwave | Water | 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate | - |
Note: The original document did not specify the yields for the different bases in the final cyclization step.
Experimental Protocols
Key Experimental Protocol: Synthesis of 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate (Adapted for 3-carbonitrile synthesis)
This protocol is based on the synthesis of a similar compound and can be adapted for the synthesis of this compound.[2]
-
Starting Materials:
-
3-amino-1H-pyrazole-4-carbonitrile
-
2-Bromo-malonaldehyde
-
Selected base (e.g., Pyridine) or acid (e.g., concentrated HCl in a suitable solvent like ethanol)
-
Solvent (e.g., Ethanol)
-
-
Procedure: a. To a solution of 3-amino-1H-pyrazole-4-carbonitrile in the chosen solvent, add 2-bromo-malonaldehyde. b. Add the selected base or acid catalyst to the mixture. c. Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 110°C) for a designated time. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture. f. If a precipitate forms, filter the solid crude product. g. Wash the crude product with a suitable solvent (e.g., ethanol) to remove impurities.[2] h. Further purify the product by column chromatography or recrystallization as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound will not dissolve in the hot solvent.
-
Possible Cause: The selected solvent is not suitable for dissolving the compound, even at elevated temperatures.
-
Solution: Try adding more solvent in small portions. If the compound remains insoluble, a different solvent or a solvent mixture is necessary. For pyrimidine derivatives, polar protic solvents can be a good starting point.[1]
Problem 2: No crystals form upon cooling.
-
Possible Causes & Solutions:
-
The solution is not supersaturated: The concentration of the compound may be too low. To address this, you can try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1] If that fails, reduce the solvent volume by gentle heating and allow it to cool again.[1][2]
-
Too much solvent was used: This is a common reason for crystallization failure.[2] The remedy is to evaporate some of the solvent and attempt to crystallize the compound again from the more concentrated solution.[2]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Causes & Solutions:
-
High impurity level: Significant impurities can lower the melting point of the mixture, causing it to separate as an oil.[1] Consider a pre-purification step like column chromatography.[3]
-
Solution is too concentrated: The solution may become supersaturated at a temperature above the compound's melting point.[1] To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent to reduce saturation, and let it cool more slowly.[1][2]
-
Inappropriate solvent: The solvent's boiling point might be too high.[1] Select a solvent with a lower boiling point or one in which the compound is less soluble at room temperature.[1]
-
Problem 4: The resulting crystals are very fine, like powder.
-
Possible Causes & Solutions:
-
Rapid cooling: Cooling the solution too quickly can lead to rapid precipitation instead of controlled crystal growth.[1][4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Agitation during cooling: Disturbing the solution during the initial phase of crystal formation can result in many small crystals.[1] Let the solution cool without any disturbance.[1]
-
Problem 5: The purified crystals are colored.
-
Possible Cause: Colored impurities are co-crystallizing with the product because they have similar solubility profiles.[1]
-
Solution: Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A good solvent for recrystallization should dissolve the compound when hot but not when cold. For pyrimidine derivatives, polar protic solvents are often a good starting point.[1] However, the ideal solvent must be determined experimentally.
Q2: How can I improve the yield of my recrystallization?
A low yield can result from using too much solvent, which leaves a significant amount of the compound in the mother liquor.[1] Using the minimum amount of hot solvent necessary to fully dissolve the compound is crucial. Also, avoid premature crystallization during hot filtration by pre-heating your filtration apparatus.[1]
Q3: What if I can't find a single suitable solvent?
If a single solvent doesn't provide the desired solubility characteristics, a mixed solvent system (a "solvent-antisolvent" pair) can be used. In this system, the compound is dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.
Q4: How do I know if my recrystallized product is pure?
A simple visual inspection can be a good first indicator; the crystals should appear uniform with shiny surfaces.[4] A more definitive method is to measure the melting point range. A pure compound will have a sharp and elevated melting point range compared to the impure starting material.[4]
Experimental Protocol: General Recrystallization Procedure
This is a general protocol and may require optimization for this compound.
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[4] Slower cooling generally results in larger, purer crystals.[3]
-
Cooling: Once the flask has reached room temperature and crystal formation appears complete, you can place it in an ice-water bath to maximize the yield of crystals.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of fresh, cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals completely. This can be done by air drying or in a desiccator.
Data Summary
| Solvent Class | Examples | Suitability as a Primary Recrystallization Solvent | Notes |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Often a good starting point for pyrimidine derivatives.[1] | Solubility can vary greatly with temperature, which is ideal for recrystallization. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Potential candidates. | May be too good of a solvent, leading to low recovery. Often used in solvent/anti-solvent systems. |
| Non-Polar | Hexane, Heptane, Toluene | Generally poor solvents for polar compounds like pyrimidines. | More likely to be used as an anti-solvent in a mixed solvent system. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[1,5-a]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor aqueous solubility of pyrazolo[1,5-a]pyrimidine derivatives. The following troubleshooting guides and FAQs are designed to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazolo[1,5-a]pyrimidine derivative has very low solubility in aqueous buffers, leading to inconsistent results in my biological assays. What are the initial steps I should take?
A1: Poor aqueous solubility is a known issue for many heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. Here’s a troubleshooting workflow to address this:
-
Confirm Solid State Properties: The crystalline form of your compound can significantly impact its solubility. Amorphous forms are generally more soluble than stable crystalline forms. Consider techniques like powder X-ray diffraction (PXRD) to characterize the solid-state of your batch.
-
pH Modification: If your derivative has ionizable groups (acidic or basic), adjusting the pH of your aqueous medium can dramatically improve solubility. For weakly basic compounds, lowering the pH will lead to the formation of a more soluble salt.[1]
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of your compound. Common co-solvents for in vitro assays include DMSO, ethanol, and polyethylene glycol (PEG). However, be mindful of the potential for co-solvents to affect your biological assay. It is crucial to include appropriate vehicle controls in your experiments.
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate. Techniques like micronization can be employed, though this may not increase the equilibrium solubility.[2]
Q2: I have tried basic pH adjustment and co-solvents with limited success. What are some more advanced formulation strategies I can employ?
A2: For particularly challenging compounds, more advanced formulation techniques can be effective:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes with improved aqueous solubility.[2] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. The drug can exist in an amorphous form within the polymer, which enhances its wettability and dissolution rate.[3] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the dissolution rate and saturation solubility of a compound. This can be achieved through methods like media milling or high-pressure homogenization.[4]
Q3: Are there any structural modifications to the pyrazolo[1,5-a]pyrimidine scaffold itself that are known to improve solubility?
A3: Yes, structure-activity relationship (SAR) studies have shown that certain substitutions can enhance aqueous solubility. For instance, introducing polar functional groups or groups that can engage in hydrogen bonding with water can be beneficial. Modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring system have been shown to influence polarity and hydrogen bonding capacity, which can lead to improved solubility and cellular potency.[5] Furthermore, adding a basic amine to the structure can allow for the formation of hydrochloride salts, which can have significantly greater aqueous solubility.
Q4: How do I determine the solubility of my pyrazolo[1,5-a]pyrimidine derivative?
A4: There are two main types of solubility measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is often measured in early drug discovery as it is a high-throughput method. It typically involves preparing a concentrated stock solution of the compound in an organic solvent (like DMSO) and then serially diluting it into an aqueous buffer. The point at which the compound precipitates is determined, often by nephelometry (light scattering) or turbidimetry.[6][7][8]
-
Thermodynamic (or Equilibrium) Solubility: This is considered the "gold standard" and measures the concentration of a saturated solution in equilibrium with the solid drug. It is usually determined by the shake-flask method, where an excess of the solid compound is agitated in an aqueous buffer for an extended period (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured by a suitable analytical technique like HPLC-UV or LC-MS.[6]
Quantitative Solubility Data
The following table summarizes publicly available aqueous solubility data for select pyrazolo[1,5-a]pyrimidine and related derivatives. This data is intended to provide a comparative reference. Note: The availability of comprehensive, publicly accessible quantitative solubility data for a wide range of pyrazolo[1,5-a]pyrimidine derivatives is limited.
| Compound ID | Scaffold | Method | pH | Aqueous Solubility (µM) | Reference |
| Compound 37 | 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine | Kinetic | 7.4 | 444 | [9] |
| Compound 54 (CPL302253) | 5-(6-azaindol-4-yl)pyrazolo[1,5-a]pyrimidine | Kinetic | 7.4 | >500 | [9] |
| 7-47A (AC10142A) | Pyrazolyl-pyrimidinone | Not Specified | 7.4 | 74 ± 7 | [10] |
| CPL302415 | 5-benzimidazole-pyrazolo[1,5-a]pyrimidine | Not Specified | Not Specified | "Acceptable" (quantitative value not provided) | [1][3] |
| BS-194 (4k) | Pyrazolo[1,5-a]pyrimidine | Not Specified | Not Specified | Soluble in DMSO at 71.34 mM (aqueous solubility not provided) |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol describes a general method for preparing a solid dispersion of a poorly soluble pyrazolo[1,5-a]pyrimidine derivative with polyvinylpyrrolidone (PVP).
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative
-
Polyvinylpyrrolidone (e.g., PVP K30)
-
Suitable organic solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and PVP)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh the pyrazolo[1,5-a]pyrimidine derivative and PVP in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight). Dissolve both components completely in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C) until a solid film or mass is formed on the wall of the flask.
-
Drying: Scrape the solid mass from the flask. Further dry the material in a vacuum oven at a suitable temperature (e.g., 40 °C) for 24 hours or until a constant weight is achieved to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This protocol outlines the preparation of an inclusion complex of a pyrazolo[1,5-a]pyrimidine derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the pyrazolo[1,5-a]pyrimidine derivative to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Wetting the Cyclodextrin: Accurately weigh the HP-β-CD and place it in a mortar. Add a small amount of deionized water to the HP-β-CD and triturate to form a homogeneous paste.
-
Incorporation of the Drug: Accurately weigh the pyrazolo[1,5-a]pyrimidine derivative and gradually add it to the HP-β-CD paste.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. If the mixture becomes too dry, a small amount of water can be added.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is obtained.
-
Pulverization: Pulverize the dried complex into a fine powder using a mortar and pestle.
-
Storage: Store the prepared inclusion complex in a well-closed container in a cool, dry place.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Caption: VEGFR2 Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Workflow
Caption: Solubility Enhancement Workflow.
References
- 1. BS194 | CDK | TargetMol [targetmol.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
- 6. iajps.com [iajps.com]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
Optimization of Suzuki coupling conditions for brominated heterocycles
Technical Support Center: Suzuki Coupling of Brominated Heterocycles
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura cross-coupling reactions with brominated heterocyclic substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a brominated heterocycle is resulting in a low yield. What are the most common causes and how can I improve it?
A1: Low yields with brominated heterocycles often stem from a few key issues:
-
Catalyst Inhibition: The lone pair of electrons on heteroatoms (especially pyridine-like nitrogens) can coordinate to the palladium catalyst, inhibiting its activity.[1] Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can shield the palladium center and prevent this unwanted coordination.[1]
-
Inefficient Oxidative Addition: The Carbon-Bromine (C-Br) bond on some heterocyles can be less reactive.[1] To facilitate this often rate-determining step, you can increase the reaction temperature or screen more electron-rich and bulky ligands.[1][2]
-
Side Reactions: Competing reactions like protodeboronation (loss of the boronic acid group) and homocoupling can consume starting materials.[1] Ensure the reaction is thoroughly degassed to remove oxygen, which promotes homocoupling, and consider using more stable boronic esters (e.g., pinacol esters) or anhydrous conditions to minimize protodeboronation.[1][3]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent.[3] The base must be sufficient to promote transmetalation without causing degradation. The solvent system must solubilize the reactants and facilitate the reaction; often, aqueous mixtures like Dioxane/H₂O or Toluene/H₂O are effective.[3][4]
Q2: How do I select the appropriate palladium catalyst and ligand for my specific brominated heterocycle?
A2: The choice is critical and substrate-dependent. For many heteroaryl-heteroaryl couplings, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under standard conditions can be effective.[5] However, for challenging substrates, especially those prone to catalyst inhibition or steric hindrance, more advanced systems are necessary. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are highly effective as they are both bulky and electron-rich, which accelerates oxidative addition and reductive elimination.[3][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[3][7] It is often best to start with a versatile catalyst like Pd(dppf)Cl₂ and move to a Buchwald-type system if yields are low.[4]
Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?
A3: The base is essential for activating the organoboron species to facilitate the transmetalation step, where the organic group is transferred to the palladium center.[8][9] There are two accepted pathways: the formation of a more nucleophilic boronate "ate" complex or the formation of a palladium(II) hydroxide complex.[8] Commonly used bases include:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, cost-effective, and efficient for a broad range of substrates.[8] Cs₂CO₃ is stronger and more soluble, often giving better results in difficult couplings.[4][10]
-
Phosphates (K₃PO₄): A strong base often used in anhydrous conditions, particularly effective for sterically hindered substrates.[2][3]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions.[8]
-
Fluorides (KF): Believed to play a unique role in activating the boronic acid and can be a good choice to prevent hydrolysis of sensitive functional groups like esters.[8][11]
The optimal base depends on the specific substrates and solvent system, so screening may be necessary.[8]
Q4: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
A4: Protodeboronation, the undesired replacement of the C-B bond with a C-H bond, is a major side reaction, especially with electron-rich or sensitive heteroaryl boronic acids.[3] To mitigate this:
-
Use Milder Bases: Strong bases in aqueous media accelerate protodeboronation.[3] Switch to weaker bases like K₂CO₃ or KF.[3]
-
Employ Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents (like THF or Dioxane) with a dry base (like K₃PO₄) can significantly reduce it.[3][12]
-
Use More Stable Boron Reagents: Boronic acids can be unstable.[13] Consider using boronic pinacol esters (Bpin) or potassium trifluoroborate salts, which are more stable and slowly release the boronic acid in situ.[1][2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Starting Material Recovered | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[3] 2. Poor Reagent Quality: Boronic acid may have degraded; aryl bromide may be impure.[3][14] 3. Reaction Conditions Too Mild: Temperature is too low for oxidative addition to occur.[1] | 1. Use a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[3] Ensure proper degassing to remove oxygen.[1] 2. Verify the purity of starting materials. Use a more stable boronic ester instead of the acid.[1] 3. Increase the reaction temperature in 10-20 °C increments. |
| Low Yield with Multiple Side Products | 1. Homocoupling: Oxygen in the reaction mixture can lead to the coupling of two boronic acid molecules.[1][3] 2. Protodeboronation: The boronic acid is being destroyed faster than it can couple.[3] 3. Dehalogenation: The bromo-substituent is being replaced by hydrogen.[15] | 1. Ensure the solvent is rigorously degassed (e.g., via sparging with argon for 15-30 minutes or freeze-pump-thaw cycles) and maintain an inert atmosphere.[10][16] 2. Switch to anhydrous conditions and a milder base (e.g., KF), or use a boronic pinacol ester.[3] 3. This can sometimes occur with unprotected N-H heterocycles (e.g., pyrroles).[15] Try protecting the nitrogen atom.[15] |
| Reaction is Sluggish or Stalls | 1. Poor Solubility: One or more reagents are not sufficiently soluble in the chosen solvent system.[11] 2. Catalyst Inhibition/Deactivation: The heteroatom is binding to the palladium, or the catalyst is decomposing over time.[1][13] 3. Steric Hindrance: Substrates with ortho-substituents can slow the reaction significantly.[3] | 1. Try a different solvent system (e.g., DMF, THF/water, Toluene/water).[10][11] Ensure vigorous stirring for biphasic systems.[3] 2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) that is more resistant to inhibition and promotes faster catalysis.[1][3] 3. Use more forcing conditions (higher temperature) and a highly active catalyst system with bulky ligands.[3] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for optimizing key parameters in the Suzuki coupling of brominated heterocycles.
Table 1: Effect of Phosphine Ligand on Yield (Reaction: 3-Bromopyridine with Phenylboronic Acid)
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 34 |
| dppf | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 65 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 92 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 95 |
| Data adapted from studies on challenging couplings where bulky, electron-rich ligands demonstrate superior performance.[1][3][12] |
Table 2: Effect of Base on Yield (Reaction: 2-Bromothiophene with 4-methoxyphenylboronic acid, Pd(dppf)Cl₂ catalyst)
| Base (3.0 equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| Na₂CO₃ | Toluene/H₂O | 90 | 75 | Standard, effective carbonate base.[8] |
| K₂CO₃ | Toluene/H₂O | 90 | 81 | Another common and effective carbonate.[8] |
| K₃PO₄ | Dioxane | 100 | 88 | Often better in anhydrous conditions. |
| Cs₂CO₃ | Toluene/H₂O | 90 | 94 | Highly effective, but more expensive.[4][8] |
| KF | Dioxane | 100 | 72 | Milder option, can prevent side reactions.[8] |
| Yields are representative values compiled from typical outcomes reported in the literature.[4][8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Brominated Heterocycle
This protocol provides a reliable starting point for the coupling of a generic brominated heterocycle with an arylboronic acid using a robust catalyst system.
Materials:
-
Brominated heterocycle (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)[4]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, to make a 0.1 M solution)[17]
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), arylboronic acid (1.1 equiv), and base (3.0 equiv).[4][17]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen.[9][16]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 equiv).[17] Then, add the degassed solvent system via syringe.[3][9]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (a starting point of 80-100 °C is common).[3][17]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (typically the bromo-heterocycle) is consumed.[9]
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[9]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[9]
Visualizations
Below are diagrams illustrating key concepts and workflows for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9][18]
Caption: A standard experimental workflow for Suzuki coupling reactions.[9]
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Preventing debromination in reactions with 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, focusing on the common issue of debromination during chemical reactions.
Troubleshooting Guide: Preventing Debromination
Debromination, the undesired removal of the bromine atom and its replacement with a hydrogen atom, is a significant side reaction that can occur during cross-coupling reactions with this compound. This guide provides a systematic approach to diagnosing and resolving this issue.
Q1: I am performing a Suzuki-Miyaura coupling with this compound and my main product is the debrominated starting material. How can I fix this?
A1: This is a common problem. Standard palladium catalysts can preferentially lead to debromination over the desired cross-coupling.
-
Immediate Recommendation: Switch to a specialized catalyst system. For a similar substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a tandem catalyst of XPhosPdG2/XPhos was found to be essential to avoid debromination.[1][2] Initial attempts with PdCl₂(PPh₃)₂ resulted in 91% debromination.[1][2]
-
Further Steps:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands stabilize the palladium center and can favor reductive elimination (the desired step) over side reactions.
-
Base Selection: Use a milder base. Strong bases can sometimes promote hydrodehalogenation. Consider switching from strong bases like NaOtBu to weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Temperature Control: Lower the reaction temperature. Elevated temperatures can increase the rate of debromination.[3] Monitor the reaction closely and use the lowest temperature that allows for a reasonable reaction rate.
-
Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen and water can interfere with the catalytic cycle and lead to undesired side products.
-
Q2: I am observing significant debromination in a Buchwald-Hartwig amination reaction. What should I do?
A2: Debromination in Buchwald-Hartwig aminations can be caused by several factors, often related to the catalyst, base, or reaction conditions. A competing side reaction is β-hydride elimination, which can lead to the hydrodehalogenated product.[4]
-
Troubleshooting Steps:
-
Catalyst/Ligand System: Use a modern, well-defined palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., G3 or G4 precatalysts with ligands like XPhos or RuPhos). These are designed to promote efficient C-N bond formation.
-
Base Strength and Type: While strong bases like NaOtBu or LiHMDS are often required, their concentration and type can be optimized. Sometimes, switching to K₃PO₄ or Cs₂CO₃ can mitigate debromination, although this may require a higher reaction temperature.
-
Solvent: Use a non-protic, anhydrous solvent like toluene or 1,4-dioxane. Protic solvents can be a source of hydrogen for the debromination reaction.
-
Reaction Time and Temperature: Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor carefully. Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Microwave irradiation can sometimes provide rapid heating and shorter reaction times, potentially reducing byproduct formation.[5]
-
Q3: My Sonogashira coupling is yielding the debrominated pyrazolo[1,5-a]pyrimidine-3-carbonitrile. How can I improve the selectivity?
A3: In Sonogashira couplings, both the palladium catalyst and the copper(I) co-catalyst can play a role in side reactions.
-
Troubleshooting Steps:
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While copper(I) is a standard co-catalyst, it can sometimes promote side reactions.[3] Modern methods often provide higher yields and selectivity without copper.
-
Palladium Catalyst and Ligand: Use a standard Sonogashira catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with an appropriate ligand. Screening different palladium sources and ligands may be necessary.
-
Base and Solvent: Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF. The amine base is crucial for the deprotonation of the terminal alkyne.
-
Temperature: Perform the reaction at the lowest possible temperature, starting from room temperature. For reactive substrates, elevated temperatures are often unnecessary and can promote debromination.[3]
-
Frequently Asked Questions (FAQs)
Q: Why is this compound prone to debromination? A: The pyrazolo[1,5-a]pyrimidine core is an electron-deficient heterocyclic system. This electronic nature can make the C-Br bond more susceptible to certain reaction pathways that lead to its cleavage, such as hydrodehalogenation, which is a common side reaction in palladium-catalyzed cross-coupling chemistry. The bond dissociation energy for a C-Br bond is lower than for a C-Cl bond, making it more labile.
Q: Can the choice of base directly cause debromination? A: Yes. While a base is necessary for most cross-coupling reactions, certain combinations of base, solvent, and temperature can promote debromination. For example, strong bases in the presence of a hydrogen source (which can be the solvent, trace water, or even an amine reagent) can facilitate the reductive cleavage of the C-Br bond. Using weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ is often a good strategy to minimize this.
Q: How can I confirm and quantify the amount of debromination? A: The most effective methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the debrominated product by the appearance of a new aromatic proton signal in place of the bromine atom. The ratio of the debrominated product to the desired product can be determined by integrating the respective signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the desired product from the debrominated byproduct and confirm their identities by their mass-to-charge ratio. The relative peak areas in the chromatogram can be used for quantification.
Q: Are there any general preventative measures I can take for any cross-coupling reaction? A: Yes. Always:
-
Use high-purity, anhydrous, and degassed solvents.
-
Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
-
Use modern, well-defined palladium precatalysts and bulky, electron-rich phosphine ligands.
-
Start with milder reaction conditions (lower temperature, weaker base) and only increase the intensity if the reaction does not proceed.
-
Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating after the starting material has been consumed.
Data Presentation
The following table summarizes the critical impact of the catalyst system on the outcome of a Suzuki-Miyaura coupling reaction with a closely related substrate, demonstrating the importance of catalyst selection in preventing debromination.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Debrominated Product (%) | Reference |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5 mol%) | Na₂CO₃ | Dioxane | 110 | 9 | 91 | [1][2] |
| 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-methoxyphenylboronic acid | XPhosPdG2 (5 mol%) / XPhos (5 mol%) | K₃PO₄ | Dioxane/H₂O | 110 | >95 | <5 | [1][2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is adapted from a successful procedure for a related pyrazolo[1,5-a]pyrimidine system and is designed to suppress debromination.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
XPhos Pd G2 (2-5 mol%)
-
XPhos (2-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio)
-
Schlenk flask or microwave vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, XPhos Pd G2, and XPhos ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (start with 80-100 °C) and stir vigorously. Alternatively, use microwave irradiation (e.g., 110-150 °C for 15-30 min).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Buchwald-Hartwig Amination
This is a general starting protocol that should be optimized for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) or a suitable precatalyst
-
RuPhos or XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Oven-dried reaction vessel with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the palladium source, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by this compound and the amine.
-
Heat the reaction mixture to 80-110 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing debromination.
Caption: Competing reaction pathways in cross-coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing potential off-target effects of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing off-target effects with pyrazolo[1,5-a]pyrimidine kinase inhibitors?
A1: Off-target effects with kinase inhibitors, including those with a pyrazolo[1,5-a]pyrimidine scaffold, are a known challenge. The primary reason is that many kinase inhibitors target the ATP-binding pocket, which is highly conserved across the human kinome.[1] This structural similarity can lead to the inhibitor binding to and inhibiting kinases other than the intended target, especially at higher concentrations.[1]
Q2: I am observing a cellular phenotype that is inconsistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?
A2: This is a strong indication of potential off-target activity. A systematic approach is recommended to investigate this. First, confirm that the inhibitor is engaging the intended target in your cellular model at the concentrations used. Techniques like Western blotting to assess the phosphorylation of a known downstream substrate can be employed. A dose-response analysis should be performed to compare the concentration at which the unexpected phenotype is observed with the IC50 value for the primary target. If these concentrations differ significantly, it suggests an off-target effect. Using a structurally unrelated inhibitor that targets the same primary kinase is another valuable strategy; if it does not produce the same phenotype, the original inhibitor's effect is likely off-target.
Q3: My pyrazolo[1,5-a]pyrimidine inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?
A3: Several factors can contribute to this discrepancy. Poor cell permeability of the compound can prevent it from reaching its intracellular target. The high intracellular concentration of ATP (in the millimolar range) can also outcompete ATP-competitive inhibitors, leading to a significant drop in potency compared to biochemical assays, which are often run at lower ATP concentrations. Additionally, the inhibitor may be subject to cellular efflux mechanisms or metabolic degradation.
Q4: How can I proactively assess the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?
A4: The most direct method is to perform a comprehensive kinase selectivity profiling assay. This involves screening your inhibitor against a large panel of purified kinases to determine its activity across the kinome.[2] These services are commercially available and provide a broad view of your compound's selectivity, helping to identify potential off-target kinases early in the drug discovery process.
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed at concentrations required for on-target inhibition.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test a structurally different inhibitor targeting the same primary kinase. | 1. Identification of unintended kinase targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists with a different inhibitor, it may be an on-target effect. |
| Inappropriate dosage | 1. Conduct a dose-response curve to determine the lowest effective concentration. 2. Consider reducing the incubation time. | Minimized cytotoxicity while maintaining on-target activity. |
| Compound solubility issues | 1. Verify the inhibitor's solubility in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity. | Prevention of compound precipitation and elimination of solvent-induced toxicity. |
Problem 2: Inconsistent or irreproducible experimental results.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Variability in experimental conditions | Maintain consistent cell density, inhibitor concentrations, and incubation times across all experiments. | More consistent and reliable data. |
| Inhibitor degradation | Prepare fresh stock solutions of the inhibitor and store them properly according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles. | Consistent inhibitor potency across experiments. |
| Cell line instability | Use low-passage number cells and regularly verify the cell line's identity through methods like STR profiling. | Reduced biological variability in your experimental system. |
| Inconsistent ATP concentration in biochemical assays | For ATP-competitive inhibitors, maintain a consistent ATP concentration across all experiments, ideally at or near the Km value for the kinase. | Reproducible IC50 values. |
Quantitative Data: Inhibitory Profiles of Representative Pyrazolo[1,5-a]pyrimidines
The following tables summarize the in vitro inhibitory activities of several pyrazolo[1,5-a]pyrimidine compounds against various protein kinases, highlighting both on-target potency and off-target effects.
Table 1: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitor (CPL302415) [3]
| Kinase Isoform | IC50 (nM) | Selectivity Ratio (vs. PI3Kδ) |
| PI3Kδ | 18 | 1 |
| PI3Kα | 1422 | 79 |
| PI3Kβ | 25470 | 1415 |
| PI3Kγ | 16902 | 939 |
Table 2: Inhibitory Profile of a Macrocyclic Pyrazolo[1,5-a]pyrimidine Trk Inhibitor (Compound 29) [4]
| On-Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) |
| TrkA | 0.6 | ALK | 901 |
| TrkC | 0.1 | Ros1 | 2.2 |
Table 3: Dual Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative (Compound 6t) [2]
| Target Kinase | IC50 (µM) |
| CDK2 | 0.09 |
| TrkA | 0.23 |
Table 4: Inhibitory Profile of Macrocyclic Pyrazolo[1,5-a]pyrimidine Derivatives Against Trk and Off-Target Kinases [4]
| Compound | TrkA IC50 (nM) | JAK2 IC50 (nM) | BTK IC50 (nM) |
| 23 | 0.1 (cell-based) | 1479 | 179 |
| 24 | 0.2 (cell-based) | 3.9 | 14.25 |
Key Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for measuring the inhibitory activity of a compound against a specific kinase by quantifying ATP consumption.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solution: Dilute the kinase enzyme to a 2x working concentration in 1x kinase buffer.
-
Substrate/ATP Solution: Prepare a 4x solution of the substrate peptide and ATP in 1x kinase buffer. The final ATP concentration should be at the K_m for the specific kinase to ensure data comparability.
-
Inhibitor Solutions: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. Then, dilute further in 1x kinase buffer to a 4x final concentration.
-
Detection Reagent: Prepare the ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the 4x inhibitor solution to the wells. For positive controls (100% activity), add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2x kinase solution to all wells except the negative controls (background). For negative controls, add 10 µL of 1x kinase buffer.
-
Initiate the reaction by adding 5 µL of the 4x substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes. Ensure the reaction is in the linear range.
-
Stop the reaction by adding 20 µL of the ATP detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other wells.
-
Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for On-Target Engagement in Cells
This protocol assesses the inhibition of a target kinase in a cellular context by measuring the phosphorylation of a known downstream substrate.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).
Visualizations
Caption: Generalized workflow for biochemical and cell-based kinase inhibitor assays.
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.
Caption: Signaling pathways illustrating on-target versus off-target inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Toxicity of Pyrazolo[1,5-a]pyrimidine-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the toxicity associated with pyrazolo[1,5-a]pyrimidine-based compounds during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of pyrazolo[1,5-a]pyrimidine compounds.
Issue 1: High in vitro cytotoxicity is observed against non-cancerous cell lines.
-
Question: My pyrazolo[1,5-a]pyrimidine compound shows potent activity against my target, but it also exhibits significant cytotoxicity in normal cell lines. What steps can I take to improve its selectivity?
-
Answer: High cytotoxicity in normal cell lines indicates a lack of selectivity, which is a common hurdle in drug development.[1] The primary goal is to maximize efficacy against the target (e.g., cancer cells) while minimizing harm to healthy cells.[2] Here are some strategies to consider:
-
Structure-Activity Relationship (SAR) Analysis: A systematic SAR study is crucial to understand how different substituents on the pyrazolo[1,5-a]pyrimidine core affect cytotoxicity.[2] Modifications at the 3-, 5-, and 7-positions of the pyrimidine ring, or the 4- and 6-positions of the pyrazole ring, can significantly influence biological activity and selectivity.[3]
-
Introduction of Polar Groups: Increasing the polarity of the molecule can sometimes reduce non-specific cytotoxicity.
-
Bioisosteric Replacement: Consider replacing moieties associated with toxicity with bioisosteres that retain the desired activity but have a better safety profile. For example, a 1,2,4-triazole has been successfully used as a bioisosteric replacement for an amide group in some pyrazolo[1,5-a]pyrimidine inhibitors, which in some cases can improve metabolic stability and reduce toxicity.[4]
-
Improve Kinase Selectivity: If your compound is a kinase inhibitor, its cytotoxicity might be due to off-target kinase inhibition.[1] Enhancing selectivity for the target kinase is a key strategy to reduce toxicity.[1][5]
-
Issue 2: My compound shows significant hERG inhibition, indicating potential cardiotoxicity.
-
Question: My pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor is potent, but it shows significant inhibition of the hERG potassium channel. How can I address this liability?
-
Answer: hERG inhibition is a major concern in drug development due to the risk of cardiac arrhythmias. For the pyrazolo[1,5-a]pyrimidine scaffold, the presence of a terminal basic moiety is a known contributor to hERG liability.[2] The following actions are recommended:
-
Structural Modification: The most effective approach is to remove or modify the terminal basic group. Studies have demonstrated that eliminating a terminal primary or tertiary amino group can abolish hERG inhibition, sometimes without compromising potency against the primary target.[2]
-
Reduce Lipophilicity: High lipophilicity (logP) is a common characteristic of hERG inhibitors.[2] Modifying the molecule to decrease its lipophilicity can reduce its affinity for the hERG channel.
-
Introduce Polar Functional Groups: The addition of polar groups can alter the electrostatic interactions with the hERG channel, thereby reducing inhibition.[2]
-
Issue 3: Poor in vivo tolerability and adverse effects are observed in animal models.
-
Question: My pyrazolo[1,5-a]pyrimidine compound was promising in vitro, but it is causing significant toxicity in my animal studies. What could be the cause and how can I improve its in vivo profile?
-
Answer: Poor in vivo tolerability can stem from various factors, including off-target effects, poor pharmacokinetic properties, or the formation of toxic metabolites.
-
Enhance Metabolic Stability: Compounds with poor metabolic stability can lead to high clearance and the formation of reactive metabolites, which can be toxic. Improving metabolic stability through structural modifications can lead to a more favorable in vivo profile with reduced toxicity.[6]
-
Improve Bioavailability: Optimizing the formulation or modifying the compound to enhance its bioavailability can allow for lower, less toxic doses to be administered while still achieving therapeutic concentrations.[1][7]
-
Increase Selectivity: As with in vitro cytotoxicity, off-target effects are a major cause of in vivo toxicity.[1] Improving the selectivity of the compound for its intended target is a critical step.
-
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of toxicity for pyrazolo[1,5-a]pyrimidine compounds?
A1: The toxicity of pyrazolo[1,5-a]pyrimidines can be attributed to several mechanisms:
-
Off-target kinase inhibition: As many pyrazolo[1,5-a]pyrimidines are designed as kinase inhibitors, a lack of selectivity can lead to the inhibition of essential cellular kinases, causing toxicity.[1][5]
-
hERG channel inhibition: A common issue leading to cardiotoxicity, often associated with basic and lipophilic structural features.[2]
-
Induction of apoptosis in healthy cells: Some derivatives can trigger programmed cell death through mechanisms like the generation of reactive oxygen species (ROS), which, if not selective to cancer cells, can harm normal tissues.[2]
-
Metabolic instability: Poor metabolic stability can lead to the formation of toxic metabolites.[6]
Q2: How can I proactively design pyrazolo[1,5-a]pyrimidine compounds with a lower toxicity profile?
A2: A proactive approach to designing safer compounds involves several key considerations:
-
Focus on Selectivity: From the outset, design compounds with high selectivity for the intended biological target.[1]
-
Manage Physicochemical Properties: Control properties like lipophilicity (LogP) and pKa to reduce the likelihood of off-target interactions and hERG inhibition.[2]
-
Incorporate Polar Groups: The strategic introduction of polar functional groups can improve solubility and reduce non-specific binding.[2]
-
Utilize Computational Models: In the early design phase, use computational tools to predict potential toxicity, metabolic fate, and off-target effects.[8][9]
Q3: What are the key structural features of pyrazolo[1,5-a]pyrimidines that are often associated with toxicity?
A3: Certain structural features are more commonly linked to toxicity:
-
Terminal Basic Amines: These are frequently implicated in hERG channel inhibition.[2]
-
High Lipophilicity: Highly lipophilic compounds tend to have greater off-target activity and are more likely to inhibit the hERG channel.[2]
-
Metabolically Labile Sites: Structural motifs that are prone to metabolic breakdown can lead to the formation of reactive and potentially toxic metabolites.
Q4: Which in vitro assays are essential for a preliminary toxicity assessment of my pyrazolo[1,5-a]pyrimidine compounds?
A4: A standard preliminary in vitro toxicity panel should include:
-
Cytotoxicity Assays: To determine the compound's effect on cell viability. It is crucial to test against both cancerous and non-cancerous cell lines to assess selectivity. The MTT and MTS assays are commonly used.
-
hERG Inhibition Assay: An early assessment of potential cardiotoxicity is critical. Automated patch-clamp assays are a common method.[10]
-
Kinase Selectivity Profiling: For kinase inhibitors, profiling against a panel of kinases is essential to identify potential off-target activities.[10]
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to assess the metabolic stability of the compound.[4]
Data Presentation
Table 1: Impact of Structural Modifications on Pim-1 Kinase Inhibition and hERG Liability
| Compound | R Group (Modification) | Pim-1 IC50 (nM) | hERG IC50 (µM) |
| 1 | Basic tertiary amino group | 45 | 1.94 |
| 2 | Removal of basic amino group | Maintained potency | > 30 |
Data synthesized from a study on Pim-1 inhibitors, demonstrating that removal of a basic tertiary amino group can significantly reduce hERG inhibition while maintaining potency.[10]
Table 2: Cytotoxicity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 6t | CDK2 | 0.09 |
| 6s | CDK2 | 0.45 |
| 6n | CDK2 | 0.78 |
| 14a | HCT116 | 0.0020 |
This table presents the half-maximal inhibitory concentration (IC50) of various pyrazolo[1,5-a]pyrimidine compounds against different cancer-related targets or cell lines, highlighting their potent antiproliferative activity.[11][12]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of pyrazolo[1,5-a]pyrimidine compounds on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition
This protocol provides a high-throughput method for assessing the inhibitory effect of compounds on the hERG potassium channel.
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Compound Preparation: Prepare a dilution series of the test compound in the appropriate extracellular solution.
-
Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch). The system will perform whole-cell patch-clamp recordings.
-
Data Acquisition: Apply a voltage protocol to elicit hERG channel currents. Record the baseline current and then perfuse the cells with the different concentrations of the test compound.
-
Data Analysis: Measure the peak tail current at each compound concentration. Calculate the percentage of current inhibition relative to the baseline and determine the IC50 value.
Visualizations
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives [mdpi.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
Troubleshooting regioselectivity in functionalization of pyrazolo[1,5-a]pyrimidines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.
Troubleshooting Guides
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Issue 1: Poor or Incorrect Regioselectivity in Electrophilic Substitution
-
Q1: My electrophilic substitution (e.g., halogenation, nitration) is yielding a mixture of isomers or the wrong isomer. Why is this happening and how can I favor substitution at the C3 position?
A1: The pyrazolo[1,5-a]pyrimidine core has distinct electronic properties: the pyrazole ring is π-excessive (electron-rich), while the pyrimidine ring is π-deficient (electron-poor).[1] Consequently, electrophilic aromatic substitution is strongly favored on the pyrazole moiety, specifically at the C3 position, which is the most nucleophilic site.[1][2] If you are observing poor regioselectivity, consider the following factors:
-
Reaction Conditions: Harsh reaction conditions can lead to side reactions and loss of selectivity. For instance, in halogenation, using N-halosuccinimides (NCS, NBS, NIS) often provides high C3 selectivity under mild conditions, such as room temperature.[1] More aggressive halogenating agents or higher temperatures might lead to substitution at other positions or decomposition.
-
Steric Hindrance: Bulky substituents at neighboring positions (C2 or on a C7-aryl group) can hinder the approach of the electrophile to the C3 position, potentially leading to substitution at less favorable sites or lower yields.
-
Solvent and Catalyst: The choice of solvent and catalyst can influence the reactivity of the electrophile. For condensation reactions, acetic acid is a common solvent that can also act as a catalyst.[3] For post-functionalization, ensure your catalyst system is appropriate for the desired transformation.
-
Hypervalent Iodine Reagents: For C3-halogenation, using a hypervalent iodine(III) reagent in combination with potassium halide salts has been shown to be highly efficient and regioselective, even in aqueous media at ambient temperature.[4]
-
Issue 2: Unexpected Regioisomer in Cyclocondensation Reaction
-
Q2: I performed a condensation reaction between a 5-aminopyrazole and a non-symmetrical β-dicarbonyl compound and obtained the undesired pyrazolo[1,5-a]pyrimidin-5-one instead of the 7-one (or vice-versa). How can I control the outcome?
A2: The regioselectivity of the initial cyclocondensation is a well-known challenge and is highly dependent on the nature of both the 5-aminopyrazole and the 1,3-bielectrophilic partner.[5][6][7] The reaction proceeds via initial attack of one of the pyrazole's nitrogen atoms or the exocyclic amino group on a carbonyl carbon, followed by cyclization and dehydration. The pathway taken is determined by the relative reactivity of the electrophilic and nucleophilic centers.
-
Nature of the β-Dicarbonyl Compound: The electronic and steric properties of the substituents on the β-dicarbonyl compound are crucial in directing the initial nucleophilic attack.[5] For example, reacting 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone has been shown to result in the regioselective formation of specific cyclopentapyrazolo[1,5-a]pyrimidines.[5]
-
Substituents on the 5-Aminopyrazole: Electron-donating or withdrawing groups on the aminopyrazole ring can alter the nucleophilicity of the N1 versus the exocyclic amino group, influencing the initial point of attack and the final product.
-
Reaction Conditions: Temperature, catalysts (acid or base), and solvent can all modulate the regioselectivity.[3] Microwave-assisted synthesis has been reported to significantly enhance reactivity and, in some cases, improve regioselectivity by allowing for rapid, controlled heating.[5]
-
Alternative Reagents: Using β-enaminones or 1,2-allenic ketones instead of β-dicarbonyls can provide alternative and sometimes more selective pathways to specific regioisomers.[8][9]
-
Issue 3: Difficulty Functionalizing the Pyrimidine Ring via Nucleophilic Substitution
-
Q3: I am trying to introduce a nucleophile (e.g., an amine or alkoxide) onto the pyrimidine ring, but the reaction is not proceeding. What can I do?
A3: The pyrimidine ring is electron-deficient and therefore susceptible to Nucleophilic Aromatic Substitution (NAS), particularly at the C5 and C7 positions.[1] However, a leaving group is typically required.
-
Activate the Ring: Ensure you have a suitable leaving group (e.g., a halogen) at the target position (C5 or C7). If not, you must first introduce one, for example, via condensation with a halogenated β-dicarbonyl compound or post-synthesis halogenation under specific conditions.
-
Reaction Conditions: NAS reactions often require elevated temperatures. If the reaction is sluggish, consider increasing the temperature or using microwave irradiation.[5]
-
Base Strength: For reactions involving amines, the choice of base is critical. Strong, non-nucleophilic bases may be required to facilitate the reaction, especially if the amine nucleophile is weak or bears electron-withdrawing groups.[1]
-
Issue 4: Low Yield or Lack of Selectivity in Palladium-Catalyzed Cross-Coupling
-
Q4: My Suzuki (or other cross-coupling) reaction at the C3 or C7 position is giving low yields. How can I improve it and ensure regioselectivity?
A4: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrazolo[1,5-a]pyrimidine core.[5] However, success depends on optimizing several parameters.
-
Regioselectivity Control: Direct C-H activation can be used to selectively functionalize either the C3 or C7 position. Bedford and co-workers demonstrated that by using an excess of aryl bromide, the reaction can be directed to the C7 position. Conversely, using π-deficient aryl bromides favors coupling at the highly nucleophilic C3 position.[1][2]
-
Catalyst System: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., a phosphine ligand) are appropriate for the specific transformation and substrates. The choice of ligand is crucial and often requires screening.
-
Base and Solvent: The base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, DMF, toluene) must be carefully chosen and anhydrous. The combination can significantly impact reaction rate and yield.
-
Substrate Purity: Ensure your halogenated or triflated pyrazolo[1,5-a]pyrimidine and your coupling partner (e.g., boronic acid) are pure. Impurities can poison the catalyst.
-
Frequently Asked Questions (FAQs)
-
Q: What are the most reactive positions on the pyrazolo[1,5-a]pyrimidine core?
-
Q: How can I selectively functionalize the C3 position?
-
Q: How can I selectively functionalize the C7 position?
-
A: The C7 position can be functionalized in two main ways: 1) During the initial ring formation by using a appropriately substituted 1,3-bielectrophile.[8] 2) Post-synthesis on a pre-existing core, often via nucleophilic aromatic substitution of a C7-halo derivative or through metal-catalyzed C-H activation/arylation.[1][2]
-
-
Q: What is the primary factor determining regioselectivity in the initial cyclocondensation reaction?
-
A: The primary factor is the difference in electrophilicity of the two carbonyl carbons (or equivalent positions) in the 1,3-bielectrophile, which dictates the site of the initial nucleophilic attack by the 5-aminopyrazole.[5]
-
-
Q: Can microwave irradiation improve my reaction's regioselectivity?
Data Presentation
Table 1: Summary of Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Reagent(s) | Typical Position | Key Considerations |
| Halogenation | N-Halosuccinimides (NBS, NCS, NIS) | C3 | Mild conditions, high selectivity.[1] |
| Halogenation | KX, Hypervalent Iodine(III) | C3 | Excellent yields and regioselectivity, works in aqueous media.[4] |
| Nitration | HNO₃/H₂SO₄ | C3 | Requires careful control of temperature and concentration. |
| C-H Arylation | Ar-Br, Pd Catalyst | C3 or C7 | Selectivity depends on electronics of Ar-Br and reaction conditions.[1][2] |
Table 2: Factors Influencing Regioselectivity in Condensation Reactions
| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Factor | Predominant Regioisomer |
| 5-Aminopyrazole | Non-symmetrical β-diketone | Steric/electronic nature of R¹ vs R² on the diketone | 5- or 7-substituted product.[5] |
| 5-Aminopyrazole | β-Enaminone | Pre-defined structure of the enaminone | Highly regioselective outcome.[8] |
| 5-Aminopyrazole | 1,2-Allenic Ketone | Substitution pattern on the allene moiety | Excellent regioselectivity under mild conditions.[9] |
| 5-Aminopyrazole | Cyclic β-dicarbonyl compound | Ring size and substituents of the dicarbonyl | Regioselective formation of fused systems.[5] |
Experimental Protocols
Protocol 1: Regioselective C3-Iodination using PIFA/KI (Based on[4])
-
Preparation: In a round-bottom flask, dissolve the starting pyrazolo[1,5-a]pyrimidine (1.0 mmol) in a suitable solvent such as acetonitrile or an aqueous mixture.
-
Reagent Addition: Add potassium iodide (KI) (1.2 mmol) to the solution, followed by the portion-wise addition of [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol).
-
Reaction: Stir the mixture vigorously at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-2 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the C3-iodinated product.
Protocol 2: General Procedure for Microwave-Assisted Cyclocondensation (Based on[5])
-
Preparation: In a 10 mL microwave reaction vial, combine the 5-amino-1H-pyrazole (1.0 mmol), the β-dicarbonyl compound or equivalent (1.1 mmol), and a suitable solvent (e.g., acetic acid or DMSO). If required, an acid or base catalyst can be added.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 15-30 minutes).[5][8]
-
Cooling & Work-up: After the reaction is complete, cool the vial to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into ice water to induce precipitation.
-
Purification: Collect the crude solid by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry. If necessary, recrystallize or purify by column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine regioisomer.
Mandatory Visualizations
Caption: Reactivity map showing preferred sites for electrophilic and nucleophilic attack.
Caption: A logical workflow for troubleshooting common regioselectivity issues.
Caption: Factors influencing regioselective outcomes in ring-forming reactions.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and successful synthesis process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 5-amino-1H-pyrazole-4-carbonitrile (Intermediate 1) | - Incomplete reaction of malononitrile and hydrazine. - Degradation of hydrazine. - Incorrect pH for the reaction. | - Ensure the use of fresh, high-quality hydrazine. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction time and temperature. - Adjust the pH with a suitable base to facilitate the reaction. |
| Formation of multiple products during cyclization to form the pyrazolo[1,5-a]pyrimidine core | - Lack of regioselectivity in the reaction between the aminopyrazole and the three-carbon synthon. - Side reactions due to incorrect reaction conditions. | - Carefully control the reaction temperature. - Use a non-polar solvent to favor the desired isomer. - Consider using a milder catalyst or adjusting the catalyst loading. |
| Difficulty in purifying the final product | - Presence of closely related impurities or starting materials. - Poor solubility of the product. | - Utilize column chromatography with a carefully selected eluent system. - Recrystallization from an appropriate solvent system can be effective. - Consider trituration with a suitable solvent to remove soluble impurities. |
| Low yield of the brominated product | - Incomplete bromination. - Over-bromination leading to di- or tri-brominated species. - Ineffective brominating agent. | - Use a stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide). - Control the reaction temperature to prevent side reactions. - Ensure the absence of water in the reaction mixture if using a water-sensitive brominating agent. |
| Inconsistent reaction times | - Variations in reagent quality. - Fluctuations in reaction temperature. - Inefficient stirring. | - Use reagents from a reliable source and check their purity. - Maintain a stable reaction temperature using a controlled heating/cooling system. - Ensure vigorous and consistent stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The regioselective formation of the pyrazolo[1,5-a]pyrimidine ring is a critical step that dictates the overall success of the synthesis. Careful control of reaction conditions is paramount to ensure the desired isomer is formed as the major product.
Q2: Can I use a different brominating agent than N-Bromosuccinimide (NBS)?
A2: While NBS is a common and effective reagent for this type of bromination, other reagents like bromine in acetic acid could potentially be used. However, this may require significant optimization of the reaction conditions to achieve the desired regioselectivity and avoid side products.
Q3: How can I confirm the identity and purity of the final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q4: What safety precautions should I take during this synthesis?
A4: This synthesis involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle reagents like hydrazine and bromine with extreme care, following all institutional safety guidelines.
Q5: Is it possible to scale up this synthesis?
A5: Yes, this synthesis can be scaled up. However, it is crucial to perform a thorough process safety assessment before attempting a large-scale reaction. Heat transfer and mixing become more critical at larger scales, and reaction conditions may need to be re-optimized.
Experimental Protocols
A plausible synthetic route for this compound is a two-step process starting from commercially available reagents.
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This step involves the cyclization of a suitable aminopyrazole with a three-carbon synthon. A common method is the reaction of 5-amino-1H-pyrazole-4-carbonitrile with an appropriate 1,3-dielectrophile.
Methodology:
-
To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dielectrophile (e.g., malonaldehyde bis(dimethyl acetal)) (1.1 equivalents).
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 5-amino-1H-pyrazole-4-carbonitrile |
| Reagent | Malonaldehyde bis(dimethyl acetal) |
| Solvent | Ethanol or Acetic Acid |
| Catalyst | p-Toluenesulfonic acid |
| Temperature | Reflux |
| Typical Yield | 60-80% |
Step 2: Bromination of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This step involves the regioselective bromination of the pyrazolo[1,5-a]pyrimidine core at the 6-position.
Methodology:
-
Dissolve Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Value |
| Starting Material | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | N,N-Dimethylformamide (DMF) or Chloroform |
| Temperature | 0 °C to room temperature |
| Typical Yield | 70-90% |
Experimental Workflow
Caption: Synthetic workflow for this compound.
Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine intermediates
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of pyrazolo[1,5-a]pyrimidine intermediates.
Troubleshooting Guide
Issue: Poor Separation of the Desired Compound from Impurities
-
Question: I'm running a column but my desired pyrazolo[1,5-a]pyrimidine intermediate is co-eluting with impurities. How can I improve the separation?
-
Answer: Achieving good separation is critical for obtaining a pure product. Here are several strategies to improve the resolution between your target compound and impurities:
-
Optimize the Mobile Phase: The choice of eluent is the most critical factor in achieving good separation.
-
Solvent Polarity: If your compound is eluting too quickly with the impurities, decrease the polarity of the mobile phase. For a normal-phase silica gel column, this means reducing the proportion of the more polar solvent (e.g., ethyl acetate, methanol). Conversely, if the compounds are moving too slowly, a gradual increase in polarity can be beneficial.
-
Solvent System: Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. For more polar compounds, a system of dichloromethane and methanol might be more effective.[1][2][3]
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often more effective than an isocratic (constant polarity) elution.[2][4] This can help to first elute non-polar impurities, then your compound of interest, followed by more polar impurities.
-
-
TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis to identify a suitable solvent system. The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4 and show good separation from all impurities.
-
Column Packing and Dimensions: Ensure your column is packed uniformly to avoid channeling, which leads to poor separation. The dimensions of the column (length-to-diameter ratio) can also affect resolution. A longer, narrower column generally provides better separation for difficult-to-separate mixtures.
-
Issue: The Compound is Not Eluting from the Column
-
Question: My pyrazolo[1,5-a]pyrimidine intermediate seems to be stuck on the silica gel and won't elute, even with a high concentration of polar solvent. What should I do?
-
Answer: This issue, often referred to as "streaking" or irreversible adsorption, can be caused by several factors:
-
Insufficiently Polar Mobile Phase: The initial mobile phase may not be polar enough to move your compound. Gradually increase the percentage of the polar solvent in your eluent system. For highly polar compounds, you may need to switch to a more polar solvent system altogether, such as methanol in dichloromethane.[1][2]
-
Compound Acidity/Basicity: Pyrazolo[1,5-a]pyrimidines can have basic nitrogen atoms that interact strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica and improve elution.
-
Compound Degradation: It is possible that your compound is unstable on silica gel. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a streak or new spots, your compound is likely degrading. In this case, you may need to consider alternative purification methods like recrystallization or using a different stationary phase (e.g., alumina).
-
Issue: Low Recovery of the Purified Compound
-
Question: After column chromatography, the yield of my purified pyrazolo[1,5-a]pyrimidine intermediate is very low. What are the potential causes?
-
Answer: Low recovery can be frustrating. Here are some common reasons and solutions:
-
Irreversible Adsorption: As mentioned above, your compound may be strongly binding to the silica gel. The use of a modifier like triethylamine can help mitigate this.
-
Co-elution with a UV-inactive Impurity: If you are monitoring the column fractions by TLC with a UV lamp, a UV-inactive impurity might be co-eluting with your product, leading you to combine impure fractions and discard them later, thus lowering the overall yield. Try staining the TLC plates with a universal stain like potassium permanganate to visualize all compounds.
-
Improper Fraction Collection: You may be cutting your fractions too broadly, leading to the inclusion of impurities and subsequent loss of material during the removal of these fractions. Collect smaller fractions and analyze them carefully by TLC before combining.
-
Product Volatility: While less common for this class of compounds, if your intermediate is somewhat volatile, you could be losing it during solvent evaporation under reduced pressure. Use a lower temperature on the rotary evaporator.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common stationary phase for purifying pyrazolo[1,5-a]pyrimidine intermediates?
-
A1: The most commonly used stationary phase for the column chromatography of pyrazolo[1,5-a]pyrimidine intermediates is silica gel (60-120 mesh or 230-400 mesh).[1]
-
-
Q2: Can you provide some examples of mobile phase systems that have been successfully used?
-
A2: Yes, several solvent systems have been reported. The choice will depend on the polarity of your specific intermediate. Please refer to the table below for a summary of commonly used systems.
-
-
Q3: Is it always necessary to perform column chromatography?
-
A3: Not always. If your crude product is a solid, recrystallization can be a highly effective and more scalable purification method.[4][5] Additionally, employing one-pot or microwave-assisted synthesis methods can often lead to cleaner reactions with fewer byproducts, potentially simplifying or eliminating the need for chromatographic purification.[4][5]
-
-
Q4: How can I monitor the progress of my column chromatography?
Data Presentation: Common Mobile Phase Systems
| Mobile Phase System | Compound Polarity | Reference(s) |
| 0-40% Ethyl acetate gradient in heptane | Low to Medium | [2] |
| 0-5% Methanol gradient in ethyl acetate | Medium to High | [2] |
| 5% Methanol in dichloromethane | Medium to High | [1] |
| n-Hexane and ethyl acetate (1:1) | Medium | [6] |
| Petroleum ether and ethyl acetate (2:1) | Low to Medium | [7] |
| Ethyl acetate, petroleum ether, and tetrahydrofuran (gradient) | Varies with gradient | [6] |
Experimental Protocols
Protocol 1: General Column Chromatography Procedure for Pyrazolo[1,5-a]pyrimidine Intermediates
-
Preparation of the Slurry:
-
In a beaker, add silica gel to your initial, low-polarity mobile phase.
-
Stir gently to create a uniform slurry. The consistency should be pourable but not too dilute.
-
-
Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Pour the silica gel slurry into the column in one continuous motion.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.
-
-
Loading the Sample:
-
Dissolve your crude pyrazolo[1,5-a]pyrimidine intermediate in a minimal amount of the appropriate solvent (ideally the mobile phase or a slightly more polar solvent).
-
Carefully add the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial mobile phase.
-
If using a gradient, gradually increase the proportion of the more polar solvent according to your predetermined gradient profile.
-
Maintain a constant flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified pyrazolo[1,5-a]pyrimidine intermediate.
-
Mandatory Visualization
Caption: A typical workflow for column chromatography purification.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Drug Resistance in Pyrazolo[1,5-a]pyrimidine-Based Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of pyrazolo[1,5-a]pyrimidine-based therapies, with a focus on overcoming drug resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Decreased potency or loss of activity of my pyrazolo[1,5-a]pyrimidine inhibitor in a previously sensitive cell line.
-
Question: My compound, which was initially potent against my cancer cell line of interest, is now showing reduced efficacy or a complete loss of activity. What are the potential causes and how can I troubleshoot this?
-
Answer: This is a common issue that often points towards the development of acquired resistance in the cell line population. The primary mechanisms of resistance to kinase inhibitors, including those with a pyrazolo[1,5-a]pyrimidine scaffold, are often mutations in the target kinase or the activation of bypass signaling pathways.[1][2][3][4][5]
-
Recommended Actions:
-
Confirm Compound Integrity: First, ensure that the compound is stable and has not degraded. Use techniques like LC-MS to verify the identity and purity of the compound stock.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Sequence the Target Kinase: Extract genomic DNA or RNA from the resistant cells and sequence the coding region of the target kinase to identify potential mutations that could interfere with drug binding.
-
Analyze Bypass Pathways: Use techniques like western blotting or phospho-kinase antibody arrays to investigate the activation of alternative signaling pathways that may be compensating for the inhibition of the primary target.
-
Dose-Response Curve Comparison: Perform a dose-response experiment comparing the resistant cell line to the parental (sensitive) cell line to quantify the shift in IC50 value.
-
Issue 2: My pyrazolo[1,5-a]pyrimidine compound exhibits significant off-target effects or toxicity in vitro.
-
Question: I am observing significant cytotoxicity in my control cell lines or other indications of off-target effects at concentrations close to the IC50 for my target. How can I address this?
-
Answer: Off-target effects and toxicity are critical challenges in drug development.[1][6] For pyrazolo[1,5-a]pyrimidine-based compounds, this can sometimes be attributed to inhibition of unintended kinases or other proteins. A notable off-target effect for some heterocyclic compounds is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[7]
-
Recommended Actions:
-
Kinome Profiling: Perform a kinome scan to assess the selectivity of your compound against a broad panel of kinases. This will help identify potential off-target kinases.
-
hERG Inhibition Assay: If cardiotoxicity is a concern, conduct an in vitro hERG inhibition assay to determine the compound's potential for this specific off-target effect.[7]
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the structure of your pyrazolo[1,5-a]pyrimidine core to identify moieties associated with toxicity. For instance, removing or modifying a terminal basic group has been shown to mitigate hERG inhibition.[7]
-
Reduce Lipophilicity: High lipophilicity can be associated with off-target effects. Consider chemical modifications to decrease the logP of your compound.[7]
-
Issue 3: High variability in experimental results.
-
Question: I am observing high variability in my cell viability or kinase assay results. What could be the cause of this inconsistency?
-
Answer: Variability in in vitro assays can stem from multiple factors, including experimental conditions, compound properties, and cell culture maintenance.
-
Recommended Actions:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations.
-
Compound Solubility: Poor solubility of the test compound can lead to inconsistent concentrations in the assay medium. Confirm the solubility of your pyrazolo[1,5-a]pyrimidine derivative in the assay buffer and consider using a lower concentration of DMSO.
-
Assay Validation: Validate your assay with appropriate positive and negative controls. Ensure that the assay window and signal-to-noise ratio are optimal.
-
Instrument Calibration: Regularly calibrate all instruments, such as plate readers and liquid handlers, to ensure accuracy.
-
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases, providing a comparative overview of their potency.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against TRK Kinases
| Compound | Target Kinase | IC50 (nM) | Cell-Based IC50 (nM) | Reference Cell Line |
| Compound 8 | TrkA | 1.7 | - | - |
| Compound 9 | TrkA | 1.7 | - | - |
| Compound 20 | NTRK | >0.02 | - | - |
| Compound 21 | NTRK | >0.02 | - | - |
| Compound 23 | TRKA | - | 0.1 | KM12 |
| Compound 24 | TRKA | - | 0.2 | KM12 |
Data sourced from a comprehensive review on pyrazolo[1,5-a]pyrimidine derivatives as Trk inhibitors.[2][3]
Table 2: Dual Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| Ribociclib | 0.07 | - |
| Larotrectinib | - | 0.07 |
Data from a study on dual CDK2 and TRKA inhibitors.[8]
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ
| Compound | PI3Kδ IC50 (nM) |
| CPL302253 (54) | 2.8 |
Data from a study on selective PI3Kδ inhibitors.[9]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of pyrazolo[1,5-a]pyrimidine compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in signaling pathways affected by pyrazolo[1,5-a]pyrimidine inhibitors.
-
Cell Lysis: Treat cells with the compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: A simplified signaling pathway often targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: An experimental workflow for confirming the on-target activity of a novel inhibitor.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a comparative approach. It features experimental data for the parent compound, pyrazolo[1,5-a]pyrimidine, and provides predicted spectral data for this compound based on established substituent effects. This information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of this and related heterocyclic systems.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for the parent pyrazolo[1,5-a]pyrimidine and the predicted data for this compound. The predicted values are derived from the parent compound's data and known substituent chemical shift (SCS) effects of bromine and cyano groups on similar aromatic and heteroaromatic rings.
Table 1: Experimental ¹H and ¹³C NMR Data for Pyrazolo[1,5-a]pyrimidine
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.15 | 140.2 |
| 3 | 6.65 | 97.2 |
| 5 | 8.95 | 149.8 |
| 6 | 7.10 | 108.0 |
| 7 | 8.55 | 146.5 |
| 3a | - | 144.9 |
| 7a | - | Not Reported |
Data obtained from S. Chimichi, B. Cosimelli, F. Bruni, S. Selleri, Can. J. Chem. 1992, 70, 1093-1097.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | ~8.3-8.4 | ~141 |
| 3 | - | ~98-100 |
| 5 | ~9.1-9.2 | ~151 |
| 6 | - | ~110-112 |
| 7 | ~8.7-8.8 | ~147 |
| CN | - | ~115-117 |
| 3a | - | ~146 |
| 7a | - | Not Reported |
Disclaimer: The data in Table 2 are predicted values based on the analysis of the parent compound and known substituent effects. Actual experimental values may vary.
Experimental Protocol for NMR Characterization
The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Acquire the spectrum at a constant temperature, typically 298 K (25 °C).
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or the TMS signal (δ 0.00 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective protons in the molecule.
3. ¹³C NMR Spectroscopy:
-
Record the ¹³C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.
-
Typical acquisition parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 to 4096) due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peaks (e.g., DMSO-d₆ at δ 39.52 ppm or CDCl₃ at δ 77.16 ppm).
-
Assign the chemical shifts to the corresponding carbon atoms in the molecule. For unambiguous assignments, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary.
Workflow for NMR Characterization
The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.
Caption: Workflow of NMR Characterization.
Comparative Mass Spectrometry Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile and related pyrazolopyrimidine derivatives. The information presented is intended to aid in the identification and characterization of these compounds in complex matrices.
Molecular Properties of this compound
This compound is a heterocyclic compound with the following key properties:
| Property | Value |
| Molecular Formula | C₇H₃BrN₄[1][2][3] |
| Molecular Weight | 223.03 g/mol [2] |
| Monoisotopic Mass | 221.95412 Da[1] |
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| 2-substituted-7-p-tolyl-7H-pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine | C₁₃H₁₀N₆ | 250 (M⁺) | Not specified | [5] |
| 2-Pyridin-3-yl-7-p-tolyl-7H-pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine | C₁₈H₁₃N₇ | 327 (M⁺) | Not specified | [5] |
| 5-Amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile | C₁₆H₁₂N₈ | 316 (M⁺) | Not specified | [5] |
| 3-((3-Chlorophenyl)amino)-4,6-diamino-1H-pyrazolo[3,4-d]pyrimidine | C₁₁H₁₀ClN₇ | 275 (M⁺) | Not specified | [7] |
The mass spectra of pyrimidine derivatives often show characteristic fragmentation patterns, including the loss of functional groups and cleavage of the heterocyclic rings[6][8]. For halogenated compounds, the loss of the halogen atom or the corresponding hydrohalic acid (e.g., HBr) is a common fragmentation pathway[9].
Proposed Fragmentation Pathway for this compound
Based on the general fragmentation behavior of related heterocyclic compounds, a plausible electron ionization (EI) mass spectrometry fragmentation pathway for this compound is proposed. The presence of bromine (with its characteristic isotopic pattern for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
A likely primary fragmentation step would be the loss of the bromine radical (Br•) from the molecular ion. Subsequent fragmentation could involve the loss of a hydrogen cyanide molecule (HCN) from the pyrimidine or pyrazole ring, or the expulsion of a cyano radical (•CN).
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Experimental Protocols
A standard approach for the mass spectrometry analysis of this compound would involve the following steps:
1. Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable volatile organic solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.
2. Instrumentation:
-
A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
The instrument can be coupled to a gas chromatograph (GC-MS) for volatile compounds or a liquid chromatograph (LC-MS) for less volatile or thermally labile compounds. Given the structure, LC-MS would likely be the preferred method.
3. Mass Spectrometry Parameters (LC-MS with Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is expected to be effective for this nitrogen-containing heterocyclic compound.
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation)
-
Source Temperature: 120-150 °C
-
Desolvation Gas (N₂) Flow: 600-800 L/hr
-
Desolvation Temperature: 350-500 °C
-
Mass Range: m/z 50-500
-
Data Acquisition: Full scan mode to detect the molecular ion and major fragments. Tandem MS (MS/MS) can be performed on the molecular ion to confirm the fragmentation pathway.
The following workflow illustrates the general process for analyzing the compound.
Caption: General workflow for the mass spectrometry analysis of this compound.
References
- 1. PubChemLite - this compound (C7H3BrN4) [pubchemlite.lcsb.uni.lu]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 5-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | C7H3BrN4 | CID 131336158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. Pyrazolopyrimidine deriv. 2 | C11H10ClN7 | CID 5327821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Assessment of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a primary High-Performance Liquid Chromatography (HPLC) method for assessing the chemical purity of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, a key heterocyclic intermediate in pharmaceutical research. The guide also presents a comparison with alternative modern chromatographic techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC), offering insights into their respective advantages in terms of speed, resolution, and solvent consumption.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Ensuring the purity of this starting material is critical for the synthesis of target molecules with desired efficacy and safety profiles. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted technique for the purity determination of such small organic molecules.[1][2] This guide outlines a standard RP-HPLC method and compares its performance characteristics with those of UPLC and SFC.
Data Presentation: Comparison of Chromatographic Methods
The following table summarizes the key performance parameters of the proposed HPLC method alongside UPLC and SFC for the purity analysis of this compound.
| Parameter | Method A: High-Resolution RP-HPLC | Method B: Rapid RP-UPLC | Method C: Green SFC |
| Instrumentation | Standard HPLC system with UV detector | UPLC system with UV or PDA detector | SFC system with UV or PDA detector |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | C18, 2.1 x 50 mm, 1.7 µm particle size | Chiral or achiral SFC column |
| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water | Supercritical CO2 |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile | Methanol |
| Gradient | 10-90% B over 20 min | 10-90% B over 5 min | 5-40% B over 3 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 3.0 mL/min |
| Column Temperature | 30 °C | 40 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Typical Run Time | ~25 minutes | ~7 minutes | ~5 minutes |
| Relative Pressure | Moderate | High | High |
| Solvent Consumption | High | Low | Very Low (Organic Solvent) |
| Resolution | High | Very High | High |
| Key Advantage | Robust, widely available | Fast, high resolution, low solvent use | "Green," very fast, unique selectivity |
Experimental Protocols
Method A: High-Resolution RP-HPLC
This method is designed to achieve a comprehensive separation of the main compound from potential process-related impurities and degradation products.
1. Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 20.0 90 20.1 10 | 25.0 | 10 |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~0.5 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.
Alternative Methodologies: A Comparative Overview
Method B: Rapid RP-UPLC
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[3][4] This is particularly beneficial for high-throughput screening environments. The shorter column and faster gradient dramatically reduce the run time while often enhancing the separation efficiency.
Method C: Green Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, drastically reducing the consumption of organic solvents.[5] It offers unique selectivity and is particularly advantageous for the separation of chiral compounds and for compounds that are not amenable to traditional reversed-phase or normal-phase chromatography.
Mandatory Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
References
A Comparative Crystallographic Guide to Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for a series of pyrazolo[1,5-a]pyrimidine derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various protein kinases.[1][2] Understanding the three-dimensional structure of these compounds at an atomic level is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.
This guide summarizes key crystallographic parameters for several derivatives, offers detailed experimental protocols for their synthesis and crystallographic analysis, and visualizes relevant biological signaling pathways and experimental workflows.
Crystallographic Data Comparison
The following table summarizes the key crystallographic data for a selection of pyrazolo[1,5-a]pyrimidine derivatives, allowing for a direct comparison of their solid-state structures. Variations in substituents on the pyrazolo[1,5-a]pyrimidine core lead to distinct crystal packing and intermolecular interactions.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | C₁₃H₁₀ClN₃ | Monoclinic | P2₁/n | 6.5993(2) | 12.6166(4) | 13.8702(5) | 90 | 100.131(2) | 90 | 1136.84(6) | 4 |
| 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₈H₄Cl₂N₄ | Monoclinic | P2₁/c | 4.9817(4) | 18.4025(15) | 10.1526(9) | 90 | 95.924(1) | 90 | 925.78(13) | 4 |
| 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | C₁₅H₁₂F₃N₃ | Triclinic | P-1 | 4.8715(2) | 11.2655(5) | 13.5584(6) | 110.2 | 96.808(3) | 99.8 | 675.13(5) | 2 |
| 5-(2,4-Dichlorophenyl)-2-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | C₂₀H₁₁Cl₂F₄N₃ | Orthorhombic | Pbca | 9.5361(19) | 15.941(3) | 24.853(5) | 90 | 90 | 90 | 3778.0(13) | 8 |
| 7-(Trichloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine | C₈H₇Cl₃N₃ | Orthorhombic | Pbca | 10.088(2) | 12.283(3) | 17.234(4) | 90 | 90 | 90 | 2132.1(8) | 8 |
| 3-Bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine | C₁₁H₈BrN₃S | Monoclinic | P2₁/c | 12.316(2) | 8.058(1) | 12.449(2) | 90 | 108.03(1) | 90 | 1173.3(3) | 4 |
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[3]
Example Protocol: Synthesis of 2-Anilinyl-7-arylpyrazolo[1,5-a]pyrimidine-3-carbonitriles [4]
-
Synthesis of Enaminones: A mixture of a methyl aryl ketone (10 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (15 mmol) in xylene is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
-
Cyclocondensation: To a solution of the enaminone (10 mmol) in glacial acetic acid (25 mL), 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol) is added.
-
The reaction mixture is heated at reflux for 3 hours and then allowed to cool to room temperature.
-
The precipitated solid is collected by filtration, washed with ethanol, and dried.
-
The crude product is purified by crystallization from a dimethylformamide-water mixture to afford the desired 2-anilinyl-7-arylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
X-ray Crystallography Protocol
The following is a representative protocol for the single-crystal X-ray diffraction analysis of pyrazolo[1,5-a]pyrimidine derivatives.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, dimethylformamide/water). The choice of solvent is critical and often determined empirically.
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., ω and φ scans).
-
The crystal-to-detector distance and exposure time are optimized to ensure good resolution and spot separation.
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.
-
The data is corrected for Lorentz and polarization effects. An absorption correction may also be applied.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using crystallographic software to check for geometric and stereochemical consistency.
-
Biological Activity and Signaling Pathways
Many pyrazolo[1,5-a]pyrimidine derivatives exhibit their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases such as cancer.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is common in many cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
Navigating the Biological Landscape of Brominated Pyrazolo[1,5-a]pyrimidines: A Comparative Analysis
A detailed comparison of the biological activities of 6-bromo versus 3-bromo pyrazolo[1,5-a]pyrimidine analogs is currently hampered by a notable lack of publicly available data for 6-brominated derivatives. Extensive literature searches did not yield specific biological activity data for pyrazolo[1,5-a]pyrimidines featuring a bromine substituent at the 6-position. However, insights into the influence of a 3-bromo substitution have been reported, particularly in the context of kinase inhibition. This guide aims to present the available data for 3-bromo pyrazolo[1,5-a]pyrimidine analogs, discuss the broader structure-activity relationships (SAR) of this heterocyclic scaffold, and provide a framework for future comparative studies.
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds. The position and nature of substituents on this bicyclic system are critical determinants of their therapeutic potential. Bromine, as a halogen substituent, can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity.
Unraveling the Activity of 3-Bromo Analogs: A Case Study in Kinase Inhibition
Research into the development of inhibitors for Proviral Integration site for Moloney murine leukemia virus (Pim) kinases has provided specific data on a 3-bromo pyrazolo[1,5-a]pyrimidine derivative. Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy.
In one study, the compound 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine was evaluated for its ability to inhibit Pim-1 kinase. The results indicated that this particular analog was completely inactive against the enzyme.[1] This finding suggests that the presence of a bromine at the 3-position, in combination with a chlorine at the 5-position, is not conducive to Pim-1 inhibition.
It is crucial to note that the inactivity of this specific compound does not necessarily translate to all 3-bromo pyrazolo[1,5-a]pyrimidine analogs. The same study demonstrated that the substitution pattern on the pyrazolo[1,5-a]pyrimidine ring is paramount to its biological activity. For instance, 3,5-disubstituted analogs, where the 3-position was occupied by an aryl group and the 5-position by an amino group, exhibited potent Pim-1 inhibition with IC50 values in the nanomolar range.[1] This highlights the intricate nature of SAR for this scaffold, where the interplay between different substituents dictates the ultimate biological effect.
Data Summary: 3-Bromo Pyrazolo[1,5-a]pyrimidine Analog
| Compound | Target | Biological Activity | Reference |
| 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine | Pim-1 Kinase | Inactive | [1] |
Experimental Protocols
Pim-1 Kinase Inhibition Assay
The inhibitory activity of the 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine was determined using a biochemical assay that measures the enzymatic activity of Pim-1 kinase. A general protocol for such an assay is as follows:
Materials:
-
Recombinant Pim-1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is phosphorylated by Pim-1)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
A solution of the test compound at various concentrations is prepared in the kinase buffer.
-
The recombinant Pim-1 kinase is added to the wells of a 384-well plate containing the test compound or DMSO (as a control).
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate to the wells.
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
After incubation, a detection reagent is added to stop the kinase reaction and to quantify the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity.
-
The luminescence or fluorescence signal is measured using a plate reader.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a kinase inhibition assay.
Conclusion and Future Directions
To enable a comprehensive comparison, future research should focus on the synthesis and systematic biological evaluation of a series of both 3-bromo and 6-bromo pyrazolo[1,5-a]pyrimidine derivatives against a panel of relevant biological targets. Such studies would provide valuable structure-activity relationship data, guiding the design of more potent and selective modulators of various cellular processes for therapeutic applications. Researchers in the field of drug discovery are encouraged to explore these underrepresented chemical spaces to unlock the full potential of the pyrazolo[1,5-a]pyrimidine scaffold.
References
Potency of Pyrazolo[1,5-a]pyrimidine Inhibitors: A Comparative Analysis of C6 Substituents Against CDK2 and TRKA Kinases
For Immediate Release
A recent study has shed light on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, specifically focusing on the impact of substituents at the C6 position on their inhibitory potency against Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). The findings provide valuable insights for researchers and drug development professionals engaged in the design of novel kinase inhibitors for cancer therapy.
The research, detailed in a 2024 publication, explored the effects of incorporating different functional groups at the C6 position of the pyrazolo[1,5-a]pyrimidine scaffold. This comparative analysis highlights how subtle molecular modifications can significantly influence the inhibitory activity against these two important cancer-related kinases.
Comparative Inhibitory Activity
The inhibitory potency of the synthesized compounds was evaluated in vitro, and the half-maximal inhibitory concentrations (IC50) were determined. The data reveals a clear trend related to the nature of the C6 substituent.
| Compound ID | C6 Substituent | Target Kinase | IC50 (µM) |
| 6s | -H | CDK2 | 0.45 |
| TRKA | 0.23 | ||
| 11g | -CN (Cyano) | CDK2 | 0.22 |
| TRKA | 0.89 |
Data extracted from Mohamed et al., 2024.[1]
The introduction of a cyano (-CN) group at the C6 position, as seen in compound 11g , led to a notable increase in inhibitory activity against CDK2, with the IC50 value decreasing from 0.45 µM in the unsubstituted analogue (6s ) to 0.22 µM.[1] Conversely, this modification resulted in a decrease in potency against TRKA, with the IC50 value increasing from 0.23 µM to 0.89 µM.[1] This differential activity underscores the potential for C6 modifications to impart selectivity for specific kinase targets.
Experimental Protocols
The in vitro inhibitory activities of the compounds against CDK2 and TRKA were determined using a luminescent kinase assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The potency of the synthesized pyrazolo[1,5-a]pyrimidine derivatives was assessed by quantifying the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay.[2][3] This assay is performed in two steps in a multiwell plate format.[2][3][4]
First, the kinase reaction is performed by incubating the respective kinase (CDK2 or TRKA) with the substrate and ATP in the presence of various concentrations of the inhibitor compounds. Following the incubation period, a volume of ADP-Glo™ Reagent equal to the kinase reaction volume is added.[4] This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[3][4]
In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[2][3] The intensity of the luminescence is directly proportional to the amount of ADP produced and is inversely proportional to the activity of the kinase. The luminescent signal is measured using a luminometer.
IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are then calculated from the dose-response curves. To ensure accuracy, a standard curve representing the conversion of ATP to ADP is typically generated.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving CDK2 and TRKA, as well as the general workflow of the kinase inhibition assay used to evaluate the compounds.
References
- 1. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. promega.com [promega.com]
- 5. carnabio.com [carnabio.com]
Comparative Spectroscopic Analysis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile and its Synthetic Intermediates
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile and its key intermediates. This report provides a comparative analysis with a chloro-analogue, including experimental protocols and data presented in clear, structured tables, alongside diagrammatic representations of the synthetic pathways.
The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, involves a multi-step process commencing from 3-Amino-1H-pyrazole-4-carbonitrile. The characterization of the intermediates and the final product is crucial for ensuring purity and correct structural assignment. This guide provides a comprehensive overview of the spectroscopic data for the key species involved in the synthesis, offering a valuable resource for researchers in the field.
Synthetic Pathway and Intermediates
The synthesis of this compound proceeds via the initial reaction of a suitable precursor with 2-bromomalondialdehyde. An alternative route for comparison involves the use of 2-chloromalondialdehyde to yield the corresponding 6-chloro derivative. The general synthetic scheme is outlined below.
Unveiling the Cellular Prowess of Novel Pyrazolo[1,5-a]pyrimidine-Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of novel pyrazolo[1,5-a]pyrimidine-based inhibitors against other established alternatives. We delve into their cellular activities, supported by experimental data and detailed protocols, to offer a clear perspective on their therapeutic potential, particularly in oncology.
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors targeting various protein kinases implicated in cancer.[1][2] These compounds predominantly act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases, thereby blocking their downstream signaling pathways crucial for cell growth and proliferation.[1] This guide will focus on the cellular activity of these novel inhibitors, comparing their performance with existing drugs targeting the same pathways.
Comparative Analysis of Kinase Inhibitors
To illustrate the efficacy of pyrazolo[1,5-a]pyrimidine-based inhibitors, we present a comparative analysis of their cellular activity against alternative inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) and mean growth inhibition (GI50) values for representative compounds against various cancer cell lines.
| Inhibitor Class | Compound | Target Kinase(s) | Cell Line | IC50 / GI50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2, TRKA | - | IC50 = 0.09 (CDK2), 0.45 (TRKA) | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | CDK2, TRKA | - | IC50 = 0.23 (CDK2), 0.45 (TRKA) | [3] |
| Pyrazolo[1,5-a]pyrimidine | Compound 14a | Not Specified | HCT116 (Colon) | IC50 = 0.0020 | [4] |
| Pyrazolo[1,5-a]pyrimidine | BS-194 (4k) | CDK1, CDK2, CDK9 | 60 cancer cell lines | Mean GI50 = 0.280 | [5] |
| Pyrrolo[2,3-d]pyrimidine | Ribociclib | CDK2 | - | IC50 = 0.07 | [3] |
| Alternative | Larotrectinib | TRKA | - | IC50 = 0.07 | [3] |
Table 1: Comparison of in vitro inhibitory activity.
| Inhibitor Class | Compound | Target Kinase(s) | Cancer Type | Mean Growth Inhibition (%) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 6n | CDK2, TRKA | 56 human cancer cell lines | 43.9 | [3] |
Table 2: Broad-spectrum antiproliferative activity.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profiles of prominent pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to aid in the objective evaluation of these compounds.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Several compounds based on this framework have entered clinical practice, demonstrating efficacy in treating various cancers.[3] However, achieving high selectivity remains a critical challenge in kinase inhibitor development, as off-target activities can lead to adverse effects and impact therapeutic outcomes.[1][2] This guide focuses on the cross-reactivity profiles of four notable pyrazolo[1,5-a]pyrimidine kinase inhibitors: Larotrectinib, Entrectinib, Repotrectinib, and Milciclib.
On-Target and Off-Target Activity Profiles
The following tables summarize the available quantitative data on the inhibitory activity of Larotrectinib, Entrectinib, Repotrectinib, and Milciclib against their primary targets and a panel of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which indicate the potency of the inhibitor.
Larotrectinib is a first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[4][5] Preclinical studies have demonstrated that it is over 100-fold more selective for TRK kinases compared to other kinases.[6]
| Target | Larotrectinib IC50 (nM) | Reference |
| TRKA | 5 | [6] |
| TRKB | 11 | [6] |
| TRKC | 7 | [6] |
Entrectinib is a multi-targeted kinase inhibitor, active against TRK kinases, ROS1, and ALK.[8] Its broader activity profile is reflected in its off-target screening results.[7]
| Target | Entrectinib IC50 (nM) | Reference |
| TRKA | 1 | [7] |
| TRKB | 3 | [7] |
| TRKC | 5 | [7] |
| ROS1 | 7 | [7] |
| ALK | 12 | [7] |
| JAK2 | 40 | [7] |
| ACK1 | 70 | [7] |
| JAK1 | 112 | [7] |
| IGF1R | 122 | [7] |
| FAK | 140 | [7] |
| FLT3 | 164 | [7] |
| BRK | 195 | [7] |
| IR | 209 | [7] |
| AUR2 | 215 | [7] |
| JAK3 | 349 | [7] |
| RET | 393 | [7] |
Kinases with IC50 > 1000 nM are not listed.
Repotrectinib is a next-generation kinase inhibitor targeting ROS1, TRK, and ALK, designed to overcome resistance mutations.[9] It also shows activity against JAK2 and members of the SRC family.[10]
| Target | Repotrectinib IC50 (nM) | Reference |
| ROS1 | 0.07 | [11] |
| TRKA | 0.83 | [11] |
| TRKB | 0.05 | [11] |
| TRKC | 0.1 | [11] |
| ALK | 1.01 | [11] |
| JAK2 | 1.04 | [11] |
| LYN | 1.66 | [11] |
| SRC | 5.3 | [11] |
| FAK | 6.96 | [11] |
A comprehensive kinome scan with IC50 values for a broad panel of off-target kinases is not publicly available.
Milciclib is an inhibitor of multiple cyclin-dependent kinases (CDKs) and also demonstrates activity against TRKA.[1][4]
| Target | Milciclib IC50 (nM) | Reference |
| CDK2/cyclin A | 45 | [5] |
| TRKA | 53 | [5] |
| CDK7/cyclin H | 150 | [5] |
| CDK4/cyclin D1 | 160 | [5] |
| CDK5/p35 | 265 | [1] |
| CDK2/cyclin E | 363 | [5] |
| CDK1/cyclin B | 398 | [5] |
Data from a comprehensive kinase panel screening is not publicly available.
Experimental Protocols for Cross-Reactivity Analysis
The determination of kinase inhibitor selectivity is crucial for preclinical and clinical development. Several robust methods are employed to profile the activity of inhibitors against a broad spectrum of kinases.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Radiometric Assays (e.g., HotSpot™): This traditional method measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate. The potency of an inhibitor is determined by quantifying the reduction in substrate phosphorylation.[4]
-
Luminescence-Based Assays (e.g., Kinase-Glo™, ADP-Glo™):
-
Kinase-Glo™: This assay quantifies the amount of ATP remaining in the reaction after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
-
ADP-Glo™: This assay measures the amount of ADP produced during the kinase reaction. An increase in luminescence is directly proportional to kinase activity.
-
-
Competitive Binding Assays (e.g., KINOMEscan™): This method assesses the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase. This platform allows for the screening of inhibitors against a large panel of kinases.
General workflow for biochemical kinase assays.
Cellular Target Engagement Assays
These assays measure the interaction of an inhibitor with its target kinase within a live cell environment, providing insights into cell permeability and target accessibility.
-
NanoBRET™ Target Engagement Assay: This technology is based on Bioluminescence Resonance Energy Transfer (BRET). A target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added to the cells. When the tracer is bound to the kinase-luciferase fusion, BRET occurs. An inhibitor that competes with the tracer for binding to the kinase will disrupt BRET, leading to a decrease in the signal. This allows for the quantitative measurement of inhibitor binding affinity in live cells.
Workflow for the NanoBRET™ target engagement assay.
Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is crucial for predicting the biological consequences of their inhibition.
Tropomyosin Receptor Kinase (TRK) Signaling
TRK receptors (TRKA, TRKB, TRKC) are activated by neurotrophins, leading to the activation of downstream pathways such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation. In TRK fusion cancers, the fusion proteins lead to constitutive activation of these downstream pathways.
Simplified TRK signaling pathway.
Cyclin-Dependent Kinase 2 (CDK2) Signaling
CDK2, in complex with cyclins E and A, plays a pivotal role in the regulation of the cell cycle, particularly in the G1/S transition and S phase progression. It phosphorylates key substrates like the Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and the expression of genes required for DNA replication.
Role of CDK2 in the G1/S cell cycle transition.
Phosphoinositide 3-Kinase δ (PI3Kδ) Signaling
PI3Kδ is a lipid kinase that is primarily expressed in hematopoietic cells and plays a crucial role in immune cell signaling. Upon activation by various cell surface receptors, PI3Kδ phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates downstream effectors like AKT, leading to cell proliferation, survival, and differentiation.
Simplified PI3Kδ signaling pathway.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a versatile platform for the development of potent kinase inhibitors. The examples of Larotrectinib, Entrectinib, Repotrectinib, and Milciclib highlight the diverse range of kinase targets that can be modulated by derivatives of this core structure. While Larotrectinib exemplifies a highly selective inhibitor, Entrectinib and Repotrectinib demonstrate multi-targeted profiles, which can be advantageous in certain therapeutic contexts but also pose a higher risk of off-target effects. Milciclib's activity against both CDKs and TRKA underscores the potential for polypharmacology within this chemical class.
A thorough understanding of the cross-reactivity profile of any kinase inhibitor is paramount for its successful development and clinical application. The experimental methodologies and signaling pathway information provided in this guide are intended to assist researchers in making informed decisions when selecting and characterizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors for their specific research needs. It is important to note that comprehensive, publicly available kinase screening data for all compounds is not always available, and the information presented here is based on the most recent and accessible data at the time of publication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repotrectinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS Number: 352637-44-6). Researchers, scientists, and drug development professionals are advised to adhere to these procedural, step-by-step guidelines to ensure laboratory safety and regulatory compliance. This compound is classified as acutely toxic if swallowed and requires careful management throughout its lifecycle.
Immediate Safety and Handling
Due to its hazardous nature, all handling of this compound should be conducted within a certified chemical fume hood.[1] Engineering controls are paramount to minimize the risk of inhalation of any dust or aerosols. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected before use and changed immediately if contaminated.[2]
-
Body Protection: A lab coat must be worn. For tasks with a higher risk of contamination, additional protective clothing like aprons or sleeves may be necessary.
-
Respiratory Protection: For situations where dust may be generated outside of a fume hood, a respirator is necessary.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Signal Word | Description |
| Acute Toxicity, Oral | H301 | Danger | Toxic if swallowed.[3] |
| Storage Class | 6.1C | - | Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.[3] |
| Water Hazard Class | WGK 3 | - | Severely hazardous to water.[3] |
Experimental Protocol: Routine Disposal of Small Quantities
This protocol outlines the step-by-step procedure for the disposal of small quantities of this compound waste generated during routine laboratory operations.
Materials:
-
Designated hazardous waste container (solid, halogenated)
-
Hazardous waste labels
-
Appropriate PPE (see above)
-
Chemical fume hood
Procedure:
-
Waste Segregation: Designate a specific, properly labeled hazardous waste container for "Halogenated Organic Solid Waste".[4][5] Do not mix with non-halogenated waste, as this can increase disposal costs.
-
Container Labeling: Affix a hazardous waste label to the container before the first addition of waste.[6][7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of first accumulation
-
The associated hazards (e.g., "Toxic")
-
-
Waste Transfer:
-
All transfers of solid waste into the container must be performed inside a chemical fume hood to prevent inhalation of dust.
-
Use a dedicated scoop or spatula for the transfer.
-
-
Container Sealing: Keep the hazardous waste container securely closed at all times, except when adding waste.[6]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Disposal Request: Once the container is full or has been accumulating for 90 days, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]
Experimental Protocol: Spill Cleanup
This protocol provides a step-by-step guide for cleaning up a small spill of this compound powder. For large spills, evacuate the area and contact your institution's EHS department immediately.[2]
Materials:
-
Spill kit containing:
-
Absorbent pads or vermiculite
-
Two pairs of chemical-resistant gloves
-
Safety goggles and face shield
-
Disposable lab coat or apron
-
Shoe covers
-
Plastic scoop and dustpan (do not use brushes that can create dust)
-
Sealable plastic bags for waste disposal
-
Hazardous waste labels
-
-
Soap and water
Procedure:
-
Immediate Response:
-
Alert all personnel in the immediate vicinity of the spill.
-
If safe to do so, restrict access to the spill area.
-
-
Personal Protective Equipment:
-
Don all required PPE, including double gloving.
-
-
Spill Containment and Cleanup:
-
Gently cover the spill with absorbent pads or a layer of vermiculite to prevent the powder from becoming airborne.[8]
-
Carefully dampen the absorbent material with water to minimize dust generation.[8]
-
Using a plastic scoop and dustpan, carefully collect the absorbed material.[9]
-
Place the collected material into a sealable plastic bag.
-
-
Decontamination:
-
Wipe the spill area with a damp paper towel.
-
Clean the area with soap and water.[8]
-
Place all contaminated cleaning materials (paper towels, gloves, etc.) into the plastic bag with the spilled chemical.
-
-
Waste Disposal:
-
Seal the plastic bag.
-
Place the sealed bag into a second plastic bag for secure containment.
-
Label the outer bag as "Hazardous Waste" with the full chemical name and associated hazards.
-
Dispose of the waste through your institution's EHS department.
-
-
Post-Cleanup:
-
Remove and dispose of all PPE as hazardous waste.
-
Thoroughly wash your hands with soap and water.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. twu.edu [twu.edu]
- 3. 6-Bromopyrazolo 1,5-a pyrimidine-3-carbonitrile AldrichCPR 352637-44-6 [sigmaaldrich.com]
- 4. uakron.edu [uakron.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. international.m.tau.ac.il [international.m.tau.ac.il]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Essential Safety and Operational Guide for 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary route of acute toxicity is ingestion.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[1][2] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Chemical-resistant, disposable. | Provides a barrier against skin contact. Nitrile gloves are resistant to a wide range of chemicals and offer good puncture resistance.[3][4][5] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-compliant. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities | Use in a certified chemical fume hood. | A fume hood provides adequate ventilation and containment for handling small quantities of toxic powders.[6] |
Engineering Controls
Proper engineering controls are the primary means of minimizing exposure to this potent compound.
| Control Type | Description |
| Ventilation | All handling of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[6] |
| Designated Area | A specific area of the laboratory should be designated for handling this compound. This area should be clearly marked with appropriate hazard signs. |
Handling and Operational Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound.
Workflow for Handling Solid this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Weighing the Compound:
-
Perform all manipulations of the solid compound within the fume hood.
-
To minimize the generation of airborne dust, use a weigh boat or tare a container with a lid.
-
Carefully transfer the desired amount of this compound to the container.
-
If weighing on a balance outside the hood, the container must be securely capped before removal from the hood.
-
-
Solution Preparation:
-
In the fume hood, add the solvent to the container with the weighed compound.
-
Ensure the container is capped or covered while the solid is dissolving.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | First Aid and Response |
| If Swallowed | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [1][2] Do not induce vomiting.[8] If the person is conscious and able to swallow, they may rinse their mouth with water. |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, weigh boats, bench paper) must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds. |
| Liquid Waste | Solutions containing this compound must be collected in a separate, sealed, and clearly labeled waste container for halogenated organic liquid waste.[6][7] Do not pour down the drain. |
Logical Relationship for Waste Segregation
Caption: Waste segregation plan for this compound.
References
- 1. poison.org [poison.org]
- 2. poisons.co.nz [poisons.co.nz]
- 3. pharm-int.com [pharm-int.com]
- 4. agnopharma.com [agnopharma.com]
- 5. benchchem.com [benchchem.com]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 8. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
